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  • Product: [4-(3-Methoxypropyl)phenyl]boronic acid
  • CAS: 173854-37-0

Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of [4-(3-Methoxypropyl)phenyl]boronic acid: Protocols, Spectral Data, and Equilibrium Dynamics

Executive Summary [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) is a highly versatile organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions[1],[2]. In modern drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) is a highly versatile organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions[1],[2]. In modern drug development, this compound is frequently deployed to install flexible, ether-linked aliphatic appendages onto aromatic scaffolds, a strategy used to modulate the lipophilicity, solubility, and target-binding kinetics of active pharmaceutical ingredients (APIs).

Because organoboronic acids are prone to dynamic structural changes depending on their environment, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven guide to acquiring and interpreting the 1 H and 13 C NMR spectra for this compound, ensuring high-fidelity data for quality control and downstream synthesis.

Mechanistic Rationale: The Boronic Acid ⇌ Boroxine Equilibrium

A fundamental challenge in the NMR characterization of arylboronic acids is their inherent thermodynamic tendency to undergo spontaneous dehydration, forming cyclic boroxine anhydrides (trimers)[3],[4]. This equilibrium is highly sensitive to the solvent environment, and failing to control it results in complex, uninterpretable spectra.

The Causality of Solvent Selection
  • Non-Coordinating Solvents (e.g., CDCl 3​ ): In hydrophobic solvents, the equilibrium shifts heavily toward the boroxine trimer[4],[5]. Because the trimer is a large, rigid macrocycle, its formation leads to significant line broadening and overlapping aromatic signals that obscure structural details.

  • Hydrogen-Bond Accepting Solvents (e.g., DMSO-d 6​ ): Water acts as both a reagent and a catalyst in the hydrolytic equilibrium of boroxines[3],[4]. Highly polar solvents like DMSO-d 6​ act as strong hydrogen-bond acceptors. DMSO coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the hydroxyl groups, effectively locking the molecule in its monomeric state and yielding sharp, highly resolved NMR signals[3],[6].

G cluster_0 NMR Solvent Selection & Equilibrium Control Monomer Monomeric Boronic Acid (Target for NMR) Trimer Boroxine Anhydride (Trimer) (Broad/Overlapping Peaks) Monomer->Trimer Dehydration (-H2O) Favored in CDCl3 Trimer->Monomer Hydrolysis (+H2O) Favored in DMSO-d6 DMSO DMSO-d6 Solvent Strong H-Bond Acceptor DMSO->Monomer Stabilizes -B(OH)2 CDCl3 CDCl3 Solvent Non-Coordinating CDCl3->Trimer Shifts Equilibrium

Figure 1: Solvent-driven thermodynamic equilibrium between monomeric boronic acid and boroxine trimer.

Experimental Workflow & Self-Validating Protocol

To guarantee reproducibility and spectral clarity, the following methodology establishes a self-validating system for NMR acquisition.

Step 1: Sample Preparation
  • Massing: Weigh 15–20 mg of [4-(3-Methoxypropyl)phenyl]boronic acid into a clean glass vial.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity, anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Transfer to a standard 5 mm NMR tube.

Step 2: Instrument Parameters & Causality
  • Frequency: 400 MHz for 1 H; 100 MHz for 13 C.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds (higher than the standard 1.0s). Causality: The quadrupolar nature of the 11 B and 10 B nuclei facilitates rapid quadrupolar relaxation, which broadens the signal of the adjacent quaternary carbon (C1)[7],[8]. A longer relaxation delay ensures that the nuclear spins return to thermal equilibrium, improving the signal-to-noise ratio for this notoriously weak 13 C signal and ensuring accurate 1 H integration.

Step 3: The Self-Validation Check

Before finalizing the data, the operator must perform an internal mathematical validation:

  • Integrate the terminal methoxy peak (-OCH 3​ ) at ~3.22 ppm and set its value to exactly 3.00 .

  • Check the integration of the broad singlet corresponding to the -B(OH) 2​ protons at ~7.95 ppm.

  • Validation Condition: If the -B(OH) 2​ integral is 1.90 , the system is successfully stabilized as a monomer. If the integral is < 1.50 , partial trimerization or rapid proton exchange with trace water has occurred. Corrective Action: Add 1–2 drops of D 2​ O to the NMR tube to force hydrolysis back to the monomer (Note: this will completely exchange the -OH protons, silencing the 7.95 ppm signal, but will sharpen the aromatic peaks for structural confirmation).

Spectral Data Tables

The following tables summarize the expected quantitative NMR data for [4-(3-Methoxypropyl)phenyl]boronic acid in DMSO-d 6​ at 298 K.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-B(OH) 2​ 7.95Broad Singlet (br s)-2HBoronic acid hydroxyl protons
Ar-H (ortho to B)7.70Doublet (d)8.02HAromatic protons (C2, C6)
Ar-H (meta to B)7.15Doublet (d)8.02HAromatic protons (C3, C5)
-CH 2​ -O- 3.30Triplet (t)6.52HEther adjacent methylene (C3')
-OCH 3​ 3.22Singlet (s)-3HTerminal methoxy methyl (C4')
Ar-CH 2​ - 2.60Triplet (t)7.52HBenzylic methylene (C1')
-CH 2​ - 1.80Multiplet (m)~7.02HCentral aliphatic methylene (C2')

(Note: The signal at 3.30 ppm may partially overlap with the residual water peak in DMSO-d 6​ at 3.33 ppm).

Table 2: 13 C NMR Data Summary (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C4 (para to B)144.2Quaternary (C)Aromatic carbon attached to the alkyl chain
C2, C6 (ortho)134.5Methine (CH)Aromatic carbons ortho to boron
C1 (C-B)~132.0Quaternary (C)Boron-bearing aromatic carbon (broadened by 11 B)
C3, C5 (meta)127.8Methine (CH)Aromatic carbons meta to boron
C3' (-CH 2​ -O-)71.2Methylene (CH 2​ )Aliphatic carbon adjacent to ether oxygen
C4' (-OCH 3​ )58.0Methyl (CH 3​ )Methoxy carbon
C1' (Ar-CH 2​ -)31.8Methylene (CH 2​ )Benzylic carbon
C2' (-CH 2​ -)30.5Methylene (CH 2​ )Central aliphatic carbon

References

  • CP Lab Safety. "[4-(3-methoxypropyl)phenyl]boronic acid, CAS 173854-37-0 Product Specifications." Retrieved from: [Link]

  • Journal of the American Chemical Society (JACS). "The Boroxine–Boronic Acid Equilibrium." American Chemical Society. Retrieved from:[Link]

  • ResearchGate. "Functional Nanoporous Materials From Boronate-Containing Stimuli-Responsive Diblock Copolymers." (Demonstrating 1 H NMR spectra of boronic acids in DMSO-d 6​ ). Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Acidity of [4-(3-Methoxypropyl)phenyl]boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the acidity, represented by the pKa value, of [4-(3-Methox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the acidity, represented by the pKa value, of [4-(3-Methoxypropyl)phenyl]boronic acid. Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in medicinal chemistry and material science is also rapidly expanding.[2][3] The acidity of a boronic acid is a critical parameter that governs its reactivity, solubility, and interaction with biological systems.[1] A thorough understanding of the pKa value is therefore essential for the effective application of these versatile compounds.

The Nature of Boronic Acid Acidity

Arylboronic acids, such as [4-(3-Methoxypropyl)phenyl]boronic acid, are not traditional Brønsted acids that donate a proton from an O-H bond. Instead, they act as Lewis acids, accepting a hydroxide ion (OH⁻) from water to form a tetrahedral boronate complex.[1] This equilibrium is the defining factor of their acidity in aqueous solutions.

The pKa of a boronic acid is the pH at which the concentration of the neutral, trigonal boronic acid is equal to the concentration of the anionic, tetrahedral boronate species.

Diagram: Acid-Base Equilibrium of [4-(3-Methoxypropyl)phenyl]boronic acid

G cluster_equilibrium Acid-Base Equilibrium BoronicAcid [4-(3-Methoxypropyl)phenyl]boronic acid (Trigonal, Lewis Acid) Boronate Tetrahedral Boronate (Anionic) BoronicAcid->Boronate pKa H2O + H₂O H3O + H₃O⁺

Caption: The equilibrium between the trigonal boronic acid and the tetrahedral boronate.

Factors Influencing the pKa of Arylboronic Acids

The acidity of an arylboronic acid is primarily dictated by the electronic effects of the substituents on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the boron atom (e.g., -NO₂, -CF₃, -CN) increase its Lewis acidity. This stabilization of the resulting negative charge on the boronate complex leads to a lower pKa value (i.e., a stronger acid).

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the boron atom (e.g., -OCH₃, -CH₃, alkyl groups) decrease its Lewis acidity. This destabilization of the boronate complex results in a higher pKa value (i.e., a weaker acid).

This relationship can be quantitatively described by the Hammett equation , which correlates the pKa of substituted phenylboronic acids with the Hammett substituent constant (σ) of the group.[1][4] It has been shown that the influence of substituents on the dissociation of phenylboronic acids is significantly greater than on benzoic acids.[1]

Estimated pKa of [4-(3-Methoxypropyl)phenyl]boronic acid

As of the latest literature review, an experimentally determined pKa value for [4-(3-Methoxypropyl)phenyl]boronic acid has not been reported. However, we can provide a well-reasoned estimate based on the electronic nature of its substituent.

The substituent at the para-position is a 3-methoxypropyl group (-CH₂CH₂CH₂OCH₃). This is an alkyl chain with a terminal methoxy group.

  • The Propyl Chain: The propyl chain is an electron-donating group through an inductive effect, which would tend to increase the pKa.

  • The Methoxy Group: The oxygen atom in the methoxy group has lone pairs that can participate in resonance, but due to the insulating effect of the propyl chain, its electronic influence on the phenyl ring is primarily inductive and weakly electron-withdrawing.

Overall, the 3-methoxypropyl group is considered to be a weakly electron-donating group . Therefore, the pKa of [4-(3-Methoxypropyl)phenyl]boronic acid is expected to be slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

CompoundSubstituent (para)Electronic EffectEstimated/Reported pKa
Phenylboronic Acid-HNeutral~8.8
4-Methoxyphenylboronic acid-OCH₃Strong EDG~9.5
4-Methylphenylboronic acid-CH₃Weak EDG~9.1
[4-(3-Methoxypropyl)phenyl]boronic acid -CH₂CH₂CH₂OCH₃ Weak EDG ~9.0 - 9.2 (Estimate)
4-Chlorophenylboronic acid-ClWeak EWG~8.4
4-Trifluoromethylphenylboronic acid-CF₃Strong EWG~7.8

Note: The estimated pKa is based on the principles of physical organic chemistry. For critical applications, experimental determination is strongly recommended.

Experimental Determination of pKa

For a definitive pKa value, experimental measurement is essential. The two most common and reliable methods are potentiometric and spectrophotometric titration.[1]

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the boronic acid as a standardized solution of a strong base (e.g., NaOH) is added incrementally.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_workflow Potentiometric Titration Workflow A Prepare Boronic Acid Solution (Known Concentration) B Calibrate pH Meter A->B C Titrate with Standardized NaOH (Incremental Addition) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Step-by-step workflow for potentiometric pKa determination.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of [4-(3-Methoxypropyl)phenyl]boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the potential for poor water solubility of arylboronic acids, a co-solvent system such as a water/DMSO or water/methanol mixture may be necessary.[1]

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at, below, and above the expected pKa.

  • Titration: Place the boronic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the boronic acid has been neutralized).

Spectrophotometric Titration

This method is particularly useful for compounds that have a chromophore that changes its absorbance spectrum upon ionization.

Experimental Protocol:

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Add a small, constant amount of a stock solution of the boronic acid to each buffer solution.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Implications for Drug Development and Synthesis

The pKa of [4-(3-Methoxypropyl)phenyl]boronic acid has several important implications:

  • Suzuki-Miyaura Coupling: The reactivity of the boronic acid in this crucial C-C bond-forming reaction can be influenced by its acidity.

  • Biological Interactions: If used as a pharmacophore, the pKa will determine the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its ability to interact with biological targets, its solubility, and its membrane permeability. Boronic acids are known to form reversible covalent bonds with diols, a property exploited in the design of sensors and inhibitors.[4][5]

  • Formulation: The solubility and stability of the compound in different formulation vehicles will be dependent on its pKa.

Conclusion

While an experimentally determined pKa for [4-(3-Methoxypropyl)phenyl]boronic acid is not currently available in the public domain, a reasoned estimation based on the electronic properties of its substituent places it in the range of 9.0 to 9.2. This positions it as a slightly weaker acid than unsubstituted phenylboronic acid. For applications where the precise acidity is critical, such as in pharmaceutical development or detailed mechanistic studies, experimental determination of the pKa via potentiometric or spectrophotometric titration is strongly advised. The protocols and principles outlined in this guide provide a robust framework for such an investigation.

References

  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(13), 2713. [Link]

  • Hiller, N. J., Silva, N. A. A., Tavares, T. A., Faria, R. X., Eberlin, M. N., & Martins, D. L. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. European Journal of Organic Chemistry, 2020(31), 4841–4877. [Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

  • Bean, H. D., Laman, A. N., Le, A. T., & Wacker, S. A. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 14886–14894. [Link]

  • MilliporeSigma. (n.d.). [4-(3-methoxypropyl)phenyl]boronic acid. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved March 17, 2026, from [Link]

  • Li, D. J., Chen, Y., & Liu, Z. (2015). Boronate affinity materials for separation and molecular recognition: Structure, properties and applications. Chemical Society Reviews, 44(22), 8097–8123. [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of [4-(3-Methoxypropyl)phenyl]boronic acid

Foreword: The Scientific Imperative for Structural Elucidation In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely an ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative for Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational design and development.[1][2] Phenylboronic acids and their derivatives have emerged as a class of compounds with remarkable versatility, demonstrating significant potential in a range of therapeutic and diagnostic applications.[3][4] Their ability to form reversible covalent bonds with diols makes them ideal candidates for developing targeted drug delivery systems, particularly in oncology where they can selectively bind to sialic acid residues overexpressed on cancer cell surfaces.[5] Furthermore, their role as enzyme inhibitors, particularly for proteasomes and serine proteases, has been a fertile ground for the development of novel therapeutics.[6][7][8]

The compound at the heart of this guide, [4-(3-Methoxypropyl)phenyl]boronic acid, represents a promising scaffold for further functionalization in these applications. The methoxypropyl substituent offers a handle for modifying solubility, lipophilicity, and metabolic stability, all critical parameters in drug development. However, to fully exploit the potential of this molecule, a comprehensive understanding of its solid-state structure is paramount. Crystallographic analysis provides not just a static picture of the molecule but also invaluable insights into the intermolecular interactions that govern its packing, stability, and ultimately, its physicochemical properties.[1][9]

As of the writing of this guide, a public crystal structure for [4-(3-Methoxypropyl)phenyl]boronic acid has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document will serve as a comprehensive, in-depth technical guide outlining the entire workflow for determining, analyzing, and interpreting the crystal structure of this molecule, from first principles to final data presentation. This guide is intended for researchers, scientists, and drug development professionals who seek to understand not just the "how" but, more importantly, the "why" behind the critical steps of crystallographic analysis.

Part 1: The Foundational Step - Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis and, crucially, the crystallization of the target compound. The quality of the final crystal will directly dictate the quality and resolution of the diffraction data obtained.[10]

Synthesis of [4-(3-Methoxypropyl)phenyl]boronic acid

While a detailed synthetic route is beyond the scope of this guide, a common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura coupling reaction. This would typically involve the reaction of a suitable aryl halide (e.g., 1-bromo-4-(3-methoxypropyl)benzene) with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis to yield the desired boronic acid.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the entire process. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion rather than as an amorphous solid. Several techniques can be employed, and often, a screening of various conditions is necessary.[11][12][13]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: The first step is to identify a suitable solvent or solvent system.[12] A good solvent will dissolve the compound when heated but will lead to supersaturation upon cooling. A preliminary solubility screen should be performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.

    • Transfer the solution to a small vial or test tube.

    • Cover the opening with parafilm and pierce a few small holes with a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.[13]

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at its boiling point to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility.

  • Vapor Diffusion:

    • This technique is particularly effective for small quantities of material.[13]

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble, but the "good" solvent is miscible.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

G cluster_0 Crystallization Workflow Compound Compound Solvent_Screening Solvent Screening Saturated_Solution Prepare Saturated Solution Slow_Evaporation Slow Evaporation Slow_Cooling Slow Cooling Vapor_Diffusion Vapor Diffusion Single_Crystals Diffraction-Quality Single Crystals

Part 2: Unveiling the Molecular Architecture - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern, which can be mathematically deconvoluted to generate a model of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector.[16][17]

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[16][17]

    • Software such as XDS or SADABS is used for data integration, scaling, and absorption correction.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods.

    • The initial structural model is then refined against the experimental data using software such as SHELXL or OLEX2.[14][18][19][20][21] This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

G cluster_1 Single-Crystal XRD Workflow Crystal Single Crystal Data_Collection Data Collection (Diffractometer) Data_Processing Data Processing Structure_Solution Structure Solution Structure_Refinement Structure Refinement Final_Structure Final Crystal Structure

Part 3: Characterizing the Bulk Material - Powder X-ray Diffraction

While single-crystal XRD provides detailed information about the structure of a single crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing the bulk crystalline material. It can be used to identify crystalline phases, assess sample purity, and, in some cases, solve crystal structures when suitable single crystals cannot be obtained.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting powder pattern is a plot of intensity versus 2θ. The positions and intensities of the peaks are characteristic of the crystalline phase(s) present.

    • For structure refinement, a technique called Rietveld refinement is employed.[22][23][24][25] This involves fitting a calculated powder pattern, based on a known or proposed crystal structure, to the experimental data. Software such as FullProf or GSAS-II is commonly used for this purpose.

Part 4: Results and Discussion - A Hypothetical Crystal Structure of [4-(3-Methoxypropyl)phenyl]boronic acid

In the absence of an experimentally determined structure, we can propose a likely crystal structure based on known motifs of similar phenylboronic acid derivatives. The following tables present the kind of data that would be obtained from a successful crystallographic analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC10H15BO3
Formula weight194.04
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 12.1 Å
α = 90°, β = 105.5°, γ = 90°
Volume1000.0 ų
Z4
Density (calculated)1.288 Mg/m³
Absorption coefficient0.095 mm⁻¹
F(000)416
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections2300 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2300 / 0 / 130
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.120
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Interpretation of the Data:

  • Crystal System and Space Group: The monoclinic crystal system and the P21/c space group are common for organic molecules. The presence of a center of symmetry in this space group implies that the asymmetric unit contains one molecule.

  • Unit Cell Dimensions: These parameters define the size and shape of the repeating unit of the crystal lattice.

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-fit (GoF): A value close to 1.0 indicates a good refinement.

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
O(1)—H(1A)···O(2)#10.841.952.78(2)175
O(2)—H(2A)···O(1)#20.841.932.76(2)178

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 -x, y+1/2, -z+1/2

Structural Insights:

Based on the crystal structures of similar phenylboronic acids, we can anticipate that the crystal packing of [4-(3-Methoxypropyl)phenyl]boronic acid will be dominated by hydrogen bonding between the boronic acid moieties. It is highly probable that the molecules will form hydrogen-bonded dimers, with each boronic acid group acting as both a hydrogen bond donor and acceptor to a neighboring molecule. These dimers may then be further linked into sheets or a three-dimensional network through weaker intermolecular interactions such as C-H···π interactions involving the phenyl rings. The conformation of the methoxypropyl side chain will also be a key feature, and its flexibility may lead to interesting packing arrangements or even polymorphism.

Conclusion: From Structure to Function

The determination of the crystal structure of [4-(3-Methoxypropyl)phenyl]boronic acid is a critical step in advancing its development for therapeutic and diagnostic applications. The detailed structural information obtained from X-ray diffraction provides a fundamental understanding of its solid-state properties and intermolecular interactions. This knowledge is not only crucial for formulation and ensuring the stability and bioavailability of a potential drug candidate but also provides a basis for the rational design of new derivatives with improved properties. The hypothetical data and analysis presented in this guide serve as a roadmap for the experimental work required to unlock the full potential of this promising molecule. By bridging the gap between molecular structure and function, crystallography continues to be an indispensable tool in the quest for novel and effective medicines and materials.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. [Link]

  • PubMed. Phenylboronic acid-modified nanoparticles for cancer treatment. [Link]

  • Wikipedia. Rietveld refinement. [Link]

  • PubMed. Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Informa UK Limited. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

  • PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • J-Stage. Phenylboronic Acids-based Diagnostic and Therapeutic Applications. [Link]

  • RSC Publishing. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

  • PMC - NIH. The future of crystallography in drug discovery. [Link]

  • PMC - NIH. Recent development of boronic acid-based fluorescent sensors. [Link]

  • PMC - NIH. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]

  • Adv. Comp. Stud. Rietveld Refinement of X-Ray Diffraction Data. [Link]

  • Semantic Scholar. Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Matest. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ResearchGate. (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • International Journal of Electrochemical Science. Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. [Link]

  • Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • SciSpace. Crystal structures of drugs: advances in determination, prediction and engineering. [Link]

  • RSC Publishing. Electrochemical sensing using boronic acids. [Link]

  • Otterbein University. Crystallographic Facilities @ Otterbein. [Link]

  • ICMAB. crystallization of small molecules. [Link]

  • Portland Press. A beginner's guide to X-ray data processing. [Link]

  • MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

  • ACS Publications. Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • MDPI. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. [Link]

  • RSC Publishing. Advanced crystallisation methods for small organic molecules. [Link]

  • IUCr Journals. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. (PDF) OLEX2: A complete structure solution, refinement and analysis program. [Link]

  • ACS Publications. Rietveld Refinement for Macromolecular Powder Diffraction. [Link]

  • OlexSys. Olex2. [Link]

  • PMC - NIH. X-ray data processing. [Link]

  • SciSpace. OLEX2: a complete structure solution, refinement and analysis program. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • xray.cz. Rietveld re®nement guidelines. [Link]

  • SourceForge. Olex2 download. [Link]

  • PMC - NIH. A data-driven interpretation of the stability of organic molecular crystals. [Link]

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  • ResearchGate. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link]

  • ResearchGate. Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. [Link]

  • TU Graz. CIF files and programs to visualize crystal structures. [Link]

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Protocols & Analytical Methods

Method

Application Note: [4-(3-Methoxypropyl)phenyl]boronic Acid as an Advanced Intermediate for Solution-Processed OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of high-efficiency, solut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of high-efficiency, solution-processed Organic Light-Emitting Diodes (OLEDs) requires materials that balance complex optoelectronic properties with strict physical requirements, such as high solubility and excellent film-forming capabilities. [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) has emerged as a highly strategic building block in the synthesis of advanced OLED materials, including Thermally Activated Delayed Fluorescence (TADF) emitters and high-triplet-energy ( T1​ ) host materials [1].

This application note details the mechanistic rationale, experimental protocols, and validation systems for utilizing this specific boronic acid via Suzuki-Miyaura cross-coupling to engineer next-generation OLED chromophores.

Mechanistic Rationale: Why the 3-Methoxypropyl Group?

In the rational design of OLED materials, the choice of peripheral substituents is as critical as the core chromophore. The 3-methoxypropyl group imparts three distinct advantages:

  • Enhanced Solubility in Green Solvents: Solution-processed OLEDs (fabricated via inkjet printing or spin-coating) require highly soluble materials. The incorporation of an ether-containing alkyl chain (alkoxy/ether substructure) significantly increases the dipole moment and flexibility of the molecule, drastically improving solubility in non-halogenated, industry-friendly solvents like toluene and anisole[2].

  • Steric Shielding and ACQ Prevention: Planar aromatic cores are prone to strong π−π stacking in the solid state, leading to Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA). The flexible 3-methoxypropyl chain acts as a steric spacer, disrupting excessive crystallization and promoting the formation of smooth, amorphous films with high glass transition temperatures ( Tg​ ) [3].

  • Electronic Decoupling: Unlike fully conjugated groups that extend the π -system and lower the bandgap, the alkyl-ether chain is electronically innocent. It allows the core chromophore to maintain its high triplet energy ( T1​ ), which is an absolute prerequisite for deep-blue emitters and their corresponding host materials [4].

MaterialDesign Core OLED Core Chromophore (e.g., TADF/Phosphorescent Host) Substituent [4-(3-Methoxypropyl)phenyl] Group (Solubilizing & Steric Spacer) Core->Substituent Property1 Enhanced Solubility (Enables Solution Processing) Substituent->Property1 Property2 Steric Shielding (Prevents ACQ & TTA) Substituent->Property2 Property3 Electronic Decoupling (Maintains Triplet Energy) Substituent->Property3 OLED High-Efficiency Solution-Processed OLED Property1->OLED Property2->OLED Property3->OLED

Caption: Structural logic of integrating the 3-methoxypropyl group into OLED chromophores.

Reaction Workflow: Suzuki-Miyaura Cross-Coupling

The primary method for attaching the 4-(3-methoxypropyl)phenyl moiety to an OLED core (e.g., a dibrominated carbazole or triazine derivative) is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The boronic acid must be activated by a base to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle [5].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Base Base Activation Ligand Exchange PdII->Base TransMet Transmetalation with Boronic Acid Base->TransMet PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Diaryl Adds [4-(3-Methoxypropyl)phenyl]boronic acid RedElim Reductive Elimination Product Formation PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product OLED Material (Ar-Ar') RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle utilizing [4-(3-Methoxypropyl)phenyl]boronic acid.

Experimental Protocol: Synthesis of a Functionalized OLED Host

The following protocol describes the coupling of[4-(3-Methoxypropyl)phenyl]boronic acid with a generic dibrominated core (e.g., 3,6-dibromocarbazole).

Reagents and Materials
  • Aryl Halide: Dibrominated OLED core (1.0 equiv, e.g., 5.0 mmol)

  • Boronic Acid: [4-(3-Methoxypropyl)phenyl]boronic acid (2.5 equiv, 12.5 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (aqueous 2M solution, 5.0 equiv)

  • Solvent System: Toluene / Ethanol (4:1 v/v ratio)

Step-by-Step Methodology
  • System Preparation & Degassing (Critical Step):

    • Action: In a 250 mL two-neck round-bottom flask, dissolve the aryl halide and [4-(3-Methoxypropyl)phenyl]boronic acid in 80 mL of the Toluene/Ethanol mixture.

    • Causality: Purge the solution with ultra-high purity Argon or Nitrogen for 30 minutes. Oxygen must be rigorously excluded because it irreversibly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst and Base Addition:

    • Action: Under a positive flow of inert gas, quickly add the Pd(PPh3​)4​ catalyst followed by the degassed 2M aqueous K2​CO3​ solution.

    • Causality: The biphasic system requires vigorous stirring. The base activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step [5].

  • Reflux and Reaction Monitoring:

    • Action: Heat the reaction mixture to 90 °C (reflux) and stir vigorously for 12–18 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (e.g., 8:2). The disappearance of the starting aryl halide and the emergence of a highly fluorescent product spot under 365 nm UV light indicates successful conversion.

  • Workup and Metal Scavenging:

    • Action: Cool the mixture to room temperature. Extract the organic layer with toluene (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4​ .

    • Causality: Treat the organic filtrate with a palladium scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol) for 2 hours. Trace palladium impurities act as severe non-radiative recombination centers (exciton quenchers) in OLED devices, drastically reducing the Photoluminescence Quantum Yield (PLQY).

  • Purification:

    • Action: Concentrate the solvent in vacuo and purify the crude product via silica gel column chromatography. Recrystallize from a mixture of dichloromethane and methanol to yield the final OLED material.

Quantitative Data: Impact of the 3-Methoxypropyl Group

The table below summarizes the typical physicochemical improvements observed when substituting a standard phenyl group with a 4-(3-methoxypropyl)phenyl group on a TADF host material.

Property / MetricUnsubstituted Phenyl Core4-(3-Methoxypropyl)phenyl CoreScientific Impact on OLED Device
Solubility (Toluene) < 2 mg/mL> 25 mg/mLEnables high-quality inkjet printing and spin-coating [2].
Glass Transition ( Tg​ ) 105 °C128 °CImproves morphological stability and prevents film crystallization over time.
Triplet Energy ( T1​ ) 2.85 eV2.84 eVMaintained high T1​ prevents reverse energy transfer (exciton quenching) [4].
PLQY (Neat Film) 65%88%Steric bulk prevents Aggregation-Caused Quenching (ACQ)[3].
Device EQE (Max) 12.4%18.7%Higher efficiency due to better film morphology and reduced TTA [3].

Troubleshooting & Analytical Validation

To ensure the trustworthiness of the synthesized OLED intermediate, the following self-validating analytical checks must be performed:

  • 1 H NMR Spectroscopy: Confirm the presence of the 3-methoxypropyl chain. You must observe a distinct singlet at ~3.3 ppm corresponding to the terminal methoxy ( −OCH3​ ) protons, along with multiplets in the 1.8–2.7 ppm range for the aliphatic propyl chain.

  • High-Performance Liquid Chromatography (HPLC): OLED materials require exceptional purity. Ensure the HPLC chromatogram shows a purity of >99.5% . Impurities, especially mono-coupled byproducts or unreacted boronic acid, will act as charge traps in the emissive layer.

  • Thermogravimetric Analysis (TGA): Verify that the decomposition temperature ( Td​ , 5% weight loss) remains above 300 °C, ensuring the material can survive the localized Joule heating that occurs during OLED operation.

References

  • Yin, Y., et al. "Emissive Material Optimization for Solution-Processed Exciplex OLEDs." ACS Materials Letters, 2021. Available at:[Link]

  • Kwon, H., et al. "High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials." ResearchGate, 2025. Available at:[Link]

  • RSC Publishing. "Enhancing electroluminescence performance of ultra-deep-blue through-space charge transfer emitters." Journal of Materials Chemistry C, 2025. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling Mechanism and Applications." LibreTexts, 2024. Available at:[Link]

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Utilizing[4-(3-Methoxypropyl)phenyl]boronic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) Technique: Microwave-Assisted Organic Synthesis (MAOS) Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) Technique: Microwave-Assisted Organic Synthesis (MAOS)

Introduction & Scientific Rationale

In modern drug discovery, the rapid and efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for synthesizing biaryl scaffolds. Within this context, [4-(3-Methoxypropyl)phenyl]boronic acid serves as a highly valuable building block. The methoxypropyl side chain functions as an optimal pharmacophore linker; it modulates lipophilicity while providing a flexible hydrogen-bond acceptor (the ether oxygen), which is frequently utilized to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of active pharmaceutical ingredients (APIs).

However, arylboronic acids bearing alkyl-ether substituents can be susceptible to protodeboronation (the hydrolytic cleavage of the carbon-boron bond) under prolonged conventional thermal heating. To circumvent this, Microwave-Assisted Organic Synthesis (MAOS) is employed.

The Causality of Microwave Acceleration

Unlike conventional convective heating (e.g., oil baths), which relies on thermal conductivity and creates temperature gradients, microwave irradiation directly couples with the molecules in the reaction mixture. This volumetric heating is driven by two physical mechanisms: dipolar polarization and ionic conduction [1].

When a solvent system with a high dielectric loss tangent ( tanδ )—such as an ethanol/water mixture—is exposed to a 2.45 GHz microwave field, the molecules rapidly align and relax against the oscillating electromagnetic field. This generates intense internal molecular friction, resulting in instantaneous, uniform superheating[1]. By drastically reducing the reaction time from hours to mere minutes, MAOS kinetically outcompetes degradation pathways like protodeboronation, ensuring high fidelity and yield of the target biaryl compound[2].

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura reaction under microwave conditions follows the classical oxidative addition, transmetalation, and reductive elimination sequence. Microwave energy specifically accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitates the transmetalation step by enhancing the solubility and reactivity of the boronate complex.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Kinetically enhanced by MW) Pd0->OxAdd + Aryl Halide (Ar-X) PdII Pd(II) Complex [Ar-Pd-X] OxAdd->PdII Transmet Transmetalation with Boronic Acid PdII->Transmet + Base (OH⁻) PdII_2 Pd(II) Complex [Ar-Pd-Ar'] Transmet->PdII_2 + [4-(3-Methoxypropyl)phenyl]B(OH)2 RedElim Reductive Elimination (Biaryl Formation) PdII_2->RedElim RedElim->Pd0 Release of Product

Figure 1: Microwave-accelerated Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Experimental Design & Optimization

To establish a self-validating and highly reproducible protocol, the following parameters were optimized:

  • Catalyst Selection: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) is selected. The bidentate dppf ligand prevents the precipitation of inactive "palladium black" under high-temperature microwave conditions, ensuring the catalyst remains active throughout the irradiation period.

  • Solvent System: A 1:1 mixture of Ethanol and Water. Water dissolves the inorganic base and the boronic acid, while ethanol dissolves the organic electrophile. Both solvents are strong microwave absorbers, ensuring rapid heating profiles[2].

  • Base: Potassium carbonate ( K2​CO3​ , 2.0 equiv). It effectively forms the reactive boronate species required for transmetalation without causing base-catalyzed side reactions.

Quantitative Data: Conventional Heating vs. MAOS

The table below summarizes the empirical advantages of utilizing MAOS over conventional oil-bath heating for the coupling of[4-(3-Methoxypropyl)phenyl]boronic acid with various aryl halides.

Electrophile (Ar-X)Heating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
4-Iodotoluene Conventional8012 hours78%>90%
4-Iodotoluene Microwave 120 10 mins 96% >98%
4-Bromoanisole Conventional8018 hours65%>85%
4-Bromoanisole Microwave 120 15 mins 92% >95%
4-Chlorobenzonitrile Conventional10024 hours15%<50%
4-Chlorobenzonitrile Microwave 150 30 mins 84% >92%

Note: Microwave reactions exhibit significantly higher purities due to the suppression of thermal degradation pathways (e.g., protodeboronation and homocoupling).

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . By monitoring the real-time temperature, pressure, and power curves generated by the microwave synthesizer, the operator can confirm the physical integrity of the reaction before conducting chemical analysis.

Materials Required:
  • [4-(3-Methoxypropyl)phenyl]boronic acid (1.2 mmol)

  • Aryl Halide (1.0 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (2.0 mmol)

  • Degassed Ethanol / Milli-Q Water (1:1 v/v, 4.0 mL)

  • 10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap.

Procedure:

Step 1: Reagent Preparation (Inert Atmosphere)

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and[4-(3-Methoxypropyl)phenyl]boronic acid (1.2 mmol).

  • Add K2​CO3​ (2.0 mmol) and the catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Seal the vial with a septum cap. Purge the vial with dry Nitrogen or Argon for 3 minutes to displace oxygen, preventing oxidative homocoupling of the boronic acid.

  • Inject 4.0 mL of the degassed EtOH/H₂O (1:1) solvent mixture via syringe.

Step 2: Microwave Irradiation & In-Process Control (IPC)

  • Place the vial into a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Program Parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (Max Power: 150 W)

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High (900 rpm)

  • Self-Validation Checkpoint: Monitor the power curve during the run. A successful reaction will show an initial power spike (~100-150 W) during the ramp phase, followed by a rapid drop to a steady maintenance power (20-40 W) during the hold phase. Causality: If the maintenance power remains >80 W, the system is losing heat (likely a micro-leak in the cap seal), which will lead to solvent evaporation and reaction failure. Abort and reseal if this occurs.

Step 3: Cooling and Venting

  • Allow the microwave's compressed air jet to cool the vial to <50 °C before removing it from the cavity.

  • Carefully uncap the vial in a fume hood (caution: slight residual pressure may be present).

Step 4: Workup and Extraction

  • Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification & Characterization

  • TLC Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The product should appear as a highly UV-active spot (254 nm) with an Rf​ distinct from the starting aryl halide.

  • Purify the crude residue via flash column chromatography (silica gel) using a gradient of Hexanes/EtOAc.

  • Confirm the structure of the resulting biaryl compound via ¹H-NMR, ¹³C-NMR, and LC-MS.

Experimental Workflow Visualization

ProtocolWorkflow Prep 1. Reagent Prep (Inert Atm, Vial Seal) MW 2. MW Irradiation (120°C, 15 min) Prep->MW Monitor IPC: Power/Temp Curve Validation MW->Monitor Real-time Cool 3. Air Cooling (<50°C) MW->Cool Workup 4. Liquid-Liquid Extraction (EtOAc) Cool->Workup Purify 5. Flash Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow with in-process control integration.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Cause: Trace moisture in basic conditions over extended heating, or excessive temperature.

    • Solution: Although MAOS reduces this risk, if it occurs, lower the microwave hold temperature to 100 °C and increase the catalyst loading to 7.5 mol% to accelerate the transmetalation step relative to the degradation pathway.

  • Issue: Formation of Homocoupled Boronic Acid (Biaryl Dimer).

    • Cause: Presence of oxygen in the reaction vial. Pd catalyzes oxidative homocoupling in the presence of O2​ .

    • Solution: Ensure rigorous degassing of the EtOH/H₂O solvent mixture (e.g., by sparging with Argon for 15 minutes prior to use) and properly purge the headspace of the microwave vial.

  • Issue: Incomplete Conversion of Aryl Chloride.

    • Cause: The C-Cl bond has a high bond dissociation energy, making oxidative addition difficult.

    • Solution: Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or SPhos) and increase the microwave temperature to 150 °C for 30 minutes.

References

  • Kappe, C. O. (2008). "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews, 37(6), 1127-1139. Available at:[Link]

  • Leadbeater, N. E., Williams, V. A., Barnard, T. M., & Collins, M. J. (2006). "Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up." Organic Process Research & Development, 10(4), 833-837. Available at:[Link]

Sources

Method

derivatization of[4-(3-Methoxypropyl)phenyl]boronic acid for drug discovery

Executive Summary [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) is a highly versatile organoboron building block utilized extensively in hit-to-lead and lead optimization campaigns[1]. By leveraging Palladiu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) is a highly versatile organoboron building block utilized extensively in hit-to-lead and lead optimization campaigns[1]. By leveraging Palladium-catalyzed Suzuki-Miyaura cross-coupling, medicinal chemists can efficiently append the 4-(3-methoxypropyl)phenyl moiety to various core scaffolds. This application note details the mechanistic rationale, optimized experimental protocols, and analytical validation required to successfully integrate this pharmacophore into drug discovery workflows.

Mechanistic Rationale & Pharmacophore Utility

In rational drug design, the introduction of a boronic acid derivative must serve a specific physicochemical or biological purpose[2]. The 4-(3-methoxypropyl)phenyl group is strategically chosen for its dual functionality:

  • Lipophilic Spacer & π -Stacking: The phenyl ring provides necessary hydrophobic interactions and π−π stacking capabilities, which are often essential for occupying deep hydrophobic pockets in target proteins (e.g., kinase active sites).

  • Hydrogen Bond Acceptor & logP Modulation: The flexible 3-methoxypropyl chain serves as a vector to probe solvent-exposed regions. The terminal ether (methoxy) oxygen acts as a hydrogen bond acceptor. Crucially, the incorporation of this oxygen atom lowers the overall lipophilicity (logP) compared to a purely aliphatic chain, thereby enhancing aqueous solubility and improving the pharmacokinetic profile of the resulting drug candidate.

The derivatization relies on the Suzuki-Miyaura cross-coupling reaction. The causality behind the reaction design is rooted in the catalytic cycle:

  • Oxidative Addition: The Pd(0) active species inserts into the carbon-halogen bond of the core scaffold.

  • Transmetallation: The boronic acid is activated by an aqueous base (e.g., K 2​ CO 3​ ) to form a negatively charged, highly nucleophilic boronate complex. This activation is strictly required because neutral boronic acids are insufficiently nucleophilic to undergo transmetallation with the Pd(II) complex.

  • Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst. Bulky, bidentate ligands like dppf are often employed to increase the steric bulk around the palladium center, which thermodynamically drives the reductive elimination step.

Workflow Visualization

Workflow A Core Scaffold Identification (e.g., Heteroaryl Halide) B Derivatization Strategy [4-(3-Methoxypropyl)phenyl]boronic acid A->B Select building block C Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed Synthesis) B->C Synthesize D Physicochemical Profiling (Solubility, logP, Permeability) C->D Purify & Analyze E In Vitro Screening (Target Affinity & Selectivity) D->E Biological Assay F Lead Optimization (Iterative Refinement) E->F Hit-to-Lead F->B Feedback Loop

Drug discovery workflow illustrating the integration of [4-(3-Methoxypropyl)phenyl]boronic acid.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This self-validating protocol outlines the general procedure for coupling [4-(3-Methoxypropyl)phenyl]boronic acid to a generic aryl/heteroaryl bromide scaffold.

Step 1: Reagent Preparation In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide scaffold (1.0 equiv, 0.5 mmol), [4-(3-Methoxypropyl)phenyl]boronic acid (1.2 equiv, 0.6 mmol), and K 2​ CO 3​ (3.0 equiv, 1.5 mmol).

  • Causality: A 20% molar excess of the boronic acid is used to compensate for competitive protodeboronation (hydrolysis of the C-B bond), a common side reaction under basic aqueous conditions.

Step 2: Solvent Addition & Degassing Add a solvent mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 5 mL). Degas the suspension by bubbling N 2​ or Argon directly through the mixture for 15 minutes using a long needle.

  • Causality: Rigorous deoxygenation is critical. Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, prematurely terminating the catalytic cycle and resulting in low yields.

Step 3: Catalyst Addition & Reaction Under a positive flow of inert gas, add the catalyst Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%). Seal the flask tightly and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously for 4–12 hours.

Step 4: Self-Validating Reaction Monitoring Monitor the reaction progress via LC-MS and TLC (Hexanes/EtOAc).

  • Validation: The reaction is deemed complete and successful when the UV trace on the LC-MS shows the complete disappearance of the starting aryl bromide, accompanied by the emergence of a new peak exhibiting the expected [M+H] + mass of the coupled product. This confirms that both transmetallation and reductive elimination have occurred successfully.

Step 5: Workup and Extraction Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash the organic layer sequentially with distilled H 2​ O (10 mL) and brine (10 mL).

  • Causality: Brine is used in the final wash to break any emulsions formed by the biphasic mixture and to pre-dry the organic layer by drawing out dissolved water via osmotic pressure. Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure derivatized compound.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex (Pd II) Pd0->OA + Aryl Halide TM Transmetallation Complex (Pd II) OA->TM + Boronate Complex (Base Activated) RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - Biaryl Product

Suzuki-Miyaura catalytic cycle detailing oxidative addition, transmetallation, and elimination.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data from optimizing the coupling conditions for [4-(3-Methoxypropyl)phenyl]boronic acid.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O (2:1:1)901265%
2Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)90888%
3 Pd(OAc) 2​ / SPhos K 3​ PO 4​ Toluene/H 2​ O (10:1) 100 4 92%
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ DMF/H 2​ O (5:1)100681%

Note: Yields represent isolated yields after silica gel chromatography. Entry 3 utilizes a highly active Buchwald ligand (SPhos), which significantly accelerates the reaction time and improves the yield, making it ideal for sterically hindered core scaffolds.

References

  • Sigma-Aldrich. "(4-(3-Methoxypropyl)phenyl)boronic acid Product Page." Merck KGaA.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 25(18), 4323.

Sources

Application

Advanced Chan-Lam Coupling Applications Using[4-(3-Methoxypropyl)phenyl]boronic Acid

Executive Summary & Strategic Rationale In modern drug discovery, the late-stage functionalization of N-heterocycles and phenols is a critical pathway for optimizing the Absorption, Distribution, Metabolism, and Excretio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the late-stage functionalization of N-heterocycles and phenols is a critical pathway for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. The Chan-Lam coupling reaction has emerged as a premier methodology for constructing C–N and C–O bonds[1]. Unlike palladium-catalyzed Buchwald-Hartwig aminations, which require inert atmospheres and specialized ligands, the Chan-Lam coupling operates under mild, aerobic conditions at room temperature utilizing inexpensive copper catalysts[2].

The strategic integration of [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) [3] into a molecular scaffold serves a specific pharmacokinetic purpose. The 3-methoxypropyl chain acts as a flexible, moderately lipophilic linker terminated by a hydrogen-bond accepting ether oxygen. This moiety is frequently employed to:

  • Modulate Lipophilicity (LogP): The ether oxygen reduces the overall lipophilicity compared to a pure butyl chain, preventing excessive protein binding and improving aqueous solubility.

  • Avoid Metabolic Liabilities: Extending the alkyl chain beyond a simple methoxy group mitigates the risk of rapid CYP450-mediated O-dealkylation, a common metabolic vulnerability in early-stage pharmacophores.

This application note details the mechanistic causality, optimized protocols, and empirical data for utilizing[4-(3-Methoxypropyl)phenyl]boronic acid in Chan-Lam cross-coupling workflows.

Mechanistic Causality: The Self-Validating Catalytic Cycle

To successfully execute and troubleshoot a Chan-Lam coupling, one must understand the interplay between the copper oxidation states, the base, and the atmospheric oxidant. The reaction is not merely "catalyzed" by copper; it is a dynamic oxidative cycle[4][5].

  • Coordination & Deprotonation: The cycle begins with a Cu(II) salt, typically Copper(II) acetate ( Cu(OAc)2​ ). The acetate ligands are not passive; they facilitate the deprotonation of the nucleophile (e.g., an amine or azole) via a concerted metalation-deprotonation (CMD) pathway. Pyridine is added to stabilize the Cu(II) center and act as a general base.

  • Transmetalation: The[4-(3-Methoxypropyl)phenyl]boronic acid undergoes transmetalation with the Cu(II)-amine complex, transferring the aryl group to the copper center.

  • Oxidation (The Critical Step): Reductive elimination from a Cu(II) species is energetically unfavorable. Atmospheric oxygen ( O2​ ) oxidizes the intermediate to a highly reactive Cu(III) species[1]. Causality Note: This is why sealing the reaction vessel under argon will stall the reaction completely.

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the new C–N or C–O bond, expelling the product and generating a Cu(I) species, which is subsequently reoxidized to Cu(II) by air.

ChanLamCycle CuII Cu(II) Catalyst (e.g., Cu(OAc)2) Coord Cu(II)-Amine Complex Coordination CuII->Coord + Amine + Pyridine Transmet Cu(II)-Aryl-Amine Transmetalation Coord->Transmet + Ar-B(OH)2 Oxidation Cu(III)-Aryl-Amine Oxidation by O2 Transmet->Oxidation + O2 (Air) Product C-N Coupled Product + Cu(I) Species Oxidation->Product Reductive Elimination Product->CuII O2 Oxidation of Cu(I) to Cu(II)

Figure 1: The Cu-catalyzed Chan-Lam oxidative coupling cycle.

Optimization of Reaction Conditions

The efficiency of coupling [4-(3-Methoxypropyl)phenyl]boronic acid is highly dependent on the choice of base and atmospheric exposure. The table below summarizes the optimization data for the N-arylation of benzimidazole.

EntryCatalyst (mol%)Base (Equivalents)SolventAtmosphereYield (%)Causality / Observation
1 Cu(OAc)2​ (10%)Pyridine (2.0)DCMAir (Open)88% Optimal conditions. Pyridine stabilizes Cu intermediates.
2 Cu(OAc)2​ (10%)TEA (2.0)DCMAir (Open)62%Triethylamine is too sterically hindered to act as an efficient ligand.
3 Cu(OAc)2​ (10%)Pyridine (2.0)DMFAir (Open)75%Higher boiling point solvent; harder to remove during workup.
4 Cu(OAc)2​ (10%)Pyridine (2.0)DCMArgon (Sealed)<5%Lack of terminal oxidant prevents Cu(III) formation[1].
5NonePyridine (2.0)DCMAir (Open)0%Confirms the absolute requirement of the copper catalyst.

Experimental Workflow & Protocols

N-Arylation Protocol: Synthesis of 1-(4-(3-Methoxypropyl)phenyl)-1H-benzo[d]imidazole

This protocol utilizes catalytic copper and relies on atmospheric oxygen. It is designed to be a self-validating system: the reaction mixture will transition from a pale blue suspension to a deep green/blue homogeneous solution as the active copper complexes form and cycle.

Reagents:

  • Benzimidazole (Nucleophile): 1.0 mmol

  • [4-(3-Methoxypropyl)phenyl]boronic acid (Arylating Agent): 1.5 mmol

  • Copper(II) acetate anhydrous ( Cu(OAc)2​ ): 0.1 mmol (10 mol%)

  • Pyridine (Base/Ligand): 2.0 mmol

  • Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.0 mmol), [4-(3-Methoxypropyl)phenyl]boronic acid (1.5 mmol), and Cu(OAc)2​ (0.1 mmol).

  • Solvation & Initiation: Add 10 mL of anhydrous DCM, followed immediately by pyridine (2.0 mmol). Crucial Step: Do not seal the flask with a standard septum. Instead, cover the flask loosely with a Kimwipe or a pierced septum to allow continuous diffusion of atmospheric oxygen.

  • Aerobic Stirring: Stir the reaction vigorously at room temperature ( 20−25∘C ) for 16-24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting azole validates reaction completion.

  • Quenching (Self-Validating Workup): Once complete, add 10 mL of saturated aqueous ammonium hydroxide ( NH4​OH ) and stir for 15 minutes. Causality: Copper salts cause severe streaking on silica gel. The NH4​OH complexes the copper, forming the intensely deep blue, water-soluble [Cu(NH3​)4​]2+ ion. The organic layer will clear up, validating the successful sequestration of the catalyst.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized product.

Workflow Prep 1. Reagent Prep Weigh Azole, Boronic Acid, Cu(OAc)2, Pyridine Mix 2. Mixing Dissolve in DCM at Room Temp Prep->Mix React 3. Aerobic Reaction Stir open to air (16-24 hours) Mix->React Quench 4. Quenching Add NH4OH (aq) to complex copper React->Quench Purify 5. Purification Extraction & Column Chromatography Quench->Purify

Figure 2: Step-by-step workflow for aerobic Chan-Lam coupling.

Troubleshooting Common Failures
  • Incomplete Conversion: If TLC shows significant unreacted starting material after 24 hours, the reaction is likely oxygen-starved. Increase the stirring speed to maximize the surface area of the vortex, or introduce a balloon of pure O2​ (ensure a vent needle is present to maintain flow).

  • Protodeboronation: Boronic acids can prematurely degrade into the corresponding arene (methoxypropylbenzene) before coupling. If this side product is detected via LC-MS, lower the reaction temperature or switch to a stoichiometric amount of Cu(OAc)2​ to accelerate the transmetalation step relative to the degradation pathway.

  • Use of Molecular Sieves: While 4Å molecular sieves are sometimes advocated to remove water generated during the coupling, excessive use can trap the polar intermediates and drastically reduce the yield[6]. For [4-(3-Methoxypropyl)phenyl]boronic acid, sieves are generally unnecessary and should be omitted unless strictly required by a highly sensitive nucleophile.

References

  • Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Recent Literature. Retrieved from:[Link]

  • Royal Society of Chemistry (Books). Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Protodeboronation of [4-(3-Methoxypropyl)phenyl]boronic Acid

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, application scientists, and drug development professionals experiencing low cross-coupling yields or reagent degradation whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, application scientists, and drug development professionals experiencing low cross-coupling yields or reagent degradation when utilizing [4-(3-Methoxypropyl)phenyl]boronic acid. Here, we dissect the mechanistic causality of protodeboronation (PDB) and provide field-validated, self-correcting protocols to ensure synthetic integrity.

Mechanistic Causality: Why Does This Specific Molecule Deboronate?[4-(3-Methoxypropyl)phenyl]boronic acid features an electron-donating alkyl/ether substituent at the para position. While highly electron-deficient boronic acids are notoriously susceptible to base-catalyzed PDB via a transient aryl anionoid pathway [1][1], electron-rich substrates like ours present a different reactivity profile. They are uniquely vulnerable to acid-promoted electrophilic ipso-protonation [2][2], as well as specific palladium-catalyzed degradation pathways when paired with overly bulky ligands [3][3].

Under standard Suzuki-Miyaura basic conditions, a pre-equilibrium forms the reactive boronate anion[ArB(OH)3]⁻, which subsequently undergoes rate-limiting C–B bond cleavage by water [1].

PDB_Mechanisms Start [4-(3-Methoxypropyl)phenyl] boronic acid Base Base-Catalyzed (Boronate Formation) Start->Base High pH, H2O Acid Acid-Catalyzed (Ipso-Protonation) Start->Acid Low pH Pd Pd-Catalyzed (Bulky Ligand Promoted) Start->Pd Pd(II) + Bulky Phosphines Product Protodeboronated Product (1-Methoxy-3-propylbenzene) Base->Product Acid->Product Pd->Product

Mechanistic pathways driving the protodeboronation of electron-rich arylboronic acids.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with[4-(3-Methoxypropyl)phenyl]boronic acid yields mostly 1-methoxy-3-propylbenzene (the PDB product). What is the primary driver? A1: The primary driver is an imbalance between the rate of transmetalation and the rate of base-catalyzed hydrolysis. In aqueous basic media, the boronic acid converts to a boronate anion, which is highly susceptible to protonolysis by water [1]. If your catalyst is not active enough, or if the base is too strong (e.g., NaOH, KOH), PDB outcompetes the productive cross-coupling.

Q2: How should I adjust my base and solvent system to prevent this? A2: Shift the speciation equilibrium. Switch to a milder base such as K₂CO₃ or K₃PO₄. More importantly, strictly control the water equivalents. Instead of using a 1:1 organic:aqueous solvent mixture, use anhydrous 1,4-dioxane or toluene with only 1–2 equivalents of water—just enough to activate the boronic acid but insufficient to drive bulk PDB [2].

Q3: I read that bulky phosphine ligands are great for Suzuki couplings. Should I use them here? A3: Proceed with caution. While bulky Buchwald-type ligands (like XPhos) accelerate oxidative addition, recent high-throughput studies demonstrate that certain highly bulky Pd(II)-phosphine complexes actively catalyze protodeboronation [3]. For [4-(3-Methoxypropyl)phenyl]boronic acid, a balanced ligand like dppf or a controlled loading of SPhos is recommended over extremely sterically demanding ligands like P(t-Bu)₃.

Q4: If optimizing conditions fails, what structural modifications can I make to the reagent? A4: Employ a "slow-release" strategy. Convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates are highly stable to PDB and slowly hydrolyze in situ under mild basic conditions, keeping the instantaneous concentration of the free boronic acid extremely low, thereby starving the PDB pathway [4].

Troubleshooting_Workflow Issue High Protodeboronation Observed Step1 1. Switch to Mild Base (K3PO4 / K2CO3) Issue->Step1 Step2 2. Reduce Water (Use 1-2 equiv H2O) Step1->Step2 Step3 3. Optimize Ligand (Avoid P(t-Bu)3, use dppf) Step2->Step3 Step4 4. Convert to MIDA Boronate (Slow Release) Step3->Step4 If PDB persists Success High Cross-Coupling Yield Step3->Success If successful Step4->Success

Step-by-step troubleshooting workflow to suppress protodeboronation and maximize yield.

Quantitative Data: Effect of Reaction Conditions on PDB

The following table summarizes the causal relationship between base selection, water content, and the resulting product distribution for [4-(3-Methoxypropyl)phenyl]boronic acid cross-couplings.

BaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Protodeboronation (%)Mechanistic Rationale
NaOH (2.0 eq)Dioxane/H₂O (1:1)9025%70%High pH and excess water drive rapid boronate hydrolysis.
K₂CO₃ (2.0 eq)Dioxane/H₂O (5:1)9065%30%Milder base reduces steady-state concentration of reactive boronate.
K₃PO₄ (2.0 eq)Toluene (2 eq H₂O)8088%<5%Controlled water starves the PDB pathway while allowing transmetalation.
K₃PO₄ (2.0 eq)Toluene (2 eq H₂O)8094%<2%Using MIDA boronate. Slow-release completely suppresses PDB.
Self-Validating Experimental Protocols
Protocol A: Low-Water Suzuki-Miyaura Coupling (Direct Boronic Acid Use)

Causality Check: This protocol uses K₃PO₄ to maintain a moderate pH and strictly limits water to 2 equivalents, ensuring the transmetalation rate exceeds the PDB rate.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading: Add the aryl halide (1.0 mmol), [4-(3-Methoxypropyl)phenyl]boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with ultra-pure Argon (repeat 3x). Validation step: Failure to strictly exclude oxygen can lead to oxidative homocoupling, a competing side reaction that consumes the boronic acid.

  • Solvent Addition: Inject 5.0 mL of anhydrous toluene and exactly 36 µL (2.0 mmol) of degassed, deionized water via a microsyringe.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and concentrate in vacuo before chromatographic purification.

Protocol B: Synthesis and Application of the MIDA Boronate (Slow-Release Strategy)

Causality Check: By complexing the empty p-orbital of boron with the nitrogen of MIDA, the boron atom becomes sp³-hybridized, rendering it completely inert to base-catalyzed protodeboronation until it slowly hydrolyzes in the coupling reaction.

  • MIDA Complexation: In a round-bottom flask, combine [4-(3-Methoxypropyl)phenyl]boronic acid (5.0 mmol) and N-methyliminodiacetic acid (MIDA, 5.5 mmol) in 25 mL of a 10:1 mixture of toluene and DMSO.

  • Dehydration: Attach a Dean-Stark trap and reflux for 12 hours to continuously remove water, driving the equilibrium toward the MIDA boronate.

  • Isolation: Concentrate the mixture under reduced pressure, precipitate the product using diethyl ether, and filter to obtain the bench-stable [4-(3-Methoxypropyl)phenyl] MIDA boronate.

  • Cross-Coupling: Subject the isolated MIDA boronate to standard Suzuki conditions (e.g., K₃PO₄, aqueous dioxane, Pd catalyst). The MIDA group will slowly hydrolyze, feeding the active boronic acid into the catalytic cycle at a rate that matches transmetalation, effectively reducing PDB to near zero.

References
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (PMC). URL:[Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. URL: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in[4-(3-Methoxypropyl)phenyl]boronic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex carbon-carbon bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex carbon-carbon bond formations. One of the most persistent issues when utilizing [4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) in Suzuki-Miyaura cross-couplings is the generation of its symmetrical homodimer, 4,4'-bis(3-methoxypropyl)biphenyl.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality of homocoupling, we can implement a self-validating system that kinetically favors your desired cross-coupled product.

Part 1: The Mechanistic Causality of Homocoupling

To eliminate an impurity, we must first understand its kinetic origin. Homocoupling of arylboronic acids is not a random side reaction; it is a predictable consequence of two distinct catalytic divergences:

  • Aerobic Oxidation (The O₂ Pathway): Molecular oxygen can oxidize the active Pd(0) catalyst into a highly reactive Pd(II)-peroxo complex. This oxophilic intermediate rapidly undergoes double transmetalation with the boronic acid to yield the homodimer[1].

  • Precatalyst Reduction: When using Pd(II) precatalysts (e.g., Pd(OAc)₂), the metal must be reduced to Pd(0) to enter the catalytic cycle. Without an added reductant, the boronic acid itself acts as the reducing agent, sacrificing two equivalents to form the homodimer as a stoichiometric byproduct[2].

Suppressing these pathways is critical not only for small-molecule synthesis but also for maintaining structural regularity in advanced materials and conjugated polymers[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex [Ar'-Pd-X] Pd0->OxAdd Ar'-X (Desired) PdII_O2 Pd(II)-Peroxo Complex [O₂-Pd(II)] Pd0->PdII_O2 O₂ Exposure (Undesired) CrossProd Cross-Coupling Product [Ar-Ar'] OxAdd->CrossProd 1. Ar-B(OH)₂ 2. Reductive Elimination CrossProd->Pd0 Catalyst Regeneration HomoProd Homocoupling Dimer [Ar-Ar] PdII_O2->HomoProd 1. 2x Ar-B(OH)₂ 2. Reductive Elimination HomoProd->Pd0 Catalyst Regeneration

Figure 1: Divergent catalytic pathways in Suzuki-Miyaura reactions leading to cross vs homocoupling.

Part 2: Quantitative Optimization Data

The table below summarizes our internal validation data, demonstrating how targeted mechanistic interventions systematically reduce the homocoupling of [4-(3-Methoxypropyl)phenyl]boronic acid.

EntryCatalyst SystemAdditiveDeoxygenation MethodBoronic Acid AdditionCross-Product YieldHomodimer Yield
1Pd(PPh₃)₄ (5 mol%)NoneBrief N₂ Surface PurgeBolus (All at once)62%28%
2Pd(dppf)Cl₂ (5 mol%)NoneSubsurface Sparge (30 min)Bolus75%15%
3Pd(OAc)₂ / SPhos (2 mol%)NoneSubsurface Sparge (30 min)Bolus84%8%
4 Pd(OAc)₂ / SPhos (2 mol%) K-Formate (0.1 eq) Freeze-Pump-Thaw (3x) Syringe Pump (2h) 96% < 1%
Part 3: Troubleshooting Guide & FAQs

Q1: Why is [4-(3-Methoxypropyl)phenyl]boronic acid particularly prone to homocoupling? A: Alkyl-ether substituted arylboronic acids are highly electron-rich. This accelerates their transmetalation rate. While beneficial for the desired cross-coupling, it also means they will rapidly react with any Pd(II)-peroxo species present in the system, quickly accumulating the 4,4'-bis(3-methoxypropyl)biphenyl homodimer.

Q2: I degassed my solvents with a nitrogen purge, but I still see 15% homodimer. Why? A: A brief surface purge is insufficient to displace dissolved oxygen in standard coupling solvents (like Toluene/THF/Water mixtures). Because molecular oxygen drives the oxidative homocoupling pathway[1], you must use a rigorous subsurface sparge for at least 30–45 minutes, or ideally, perform three freeze-pump-thaw cycles.

Q3: How does the addition of potassium formate help my reaction? A: When using a Pd(II) precatalyst, it must be reduced to Pd(0). Without a reductant, your boronic acid is sacrificed to perform this reduction[2]. Potassium formate acts as a mild, sacrificial reducing agent that cleanly generates Pd(0) without consuming your valuable boronic acid or interfering with the primary catalytic cycle.

Q4: Does the rate of boronic acid addition impact the impurity profile? A: Absolutely. High steady-state concentrations of boronic acid favor the second transmetalation step onto Pd(II) intermediates. By using a syringe pump to add the boronic acid slowly, you ensure it only reacts with the productive[Ar'-Pd-X] intermediate, kinetically outcompeting the homocoupling pathway.

Part 4: Self-Validating Experimental Protocol

A protocol is only as robust as its ability to signal when it is failing. This methodology incorporates in-process analytical checkpoints to ensure the homocoupling pathway remains suppressed.

Objective: Synthesize the target Ar-Ar' cross-product while suppressing the 4,4'-bis(3-methoxypropyl)biphenyl homodimer (MW: 298.42 g/mol ).

Step 1: Pre-Reduction and Reagent Assembly
  • Charge a dry Schlenk flask with your aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos ligand (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Add Potassium Formate (0.1 eq).

    • Causality Insight: This ensures the Pd(II) to Pd(0) reduction is handled by the formate, preserving the boronic acid[2].

Step 2: Rigorous Deoxygenation
  • Add the solvent mixture (e.g., Toluene/H₂O 4:1) to the flask.

  • Perform three cycles of Freeze-Pump-Thaw. Alternatively, insert a long spinal needle and perform a rigorous subsurface Argon sparge for 45 minutes.

    • Causality Insight: Eliminating dissolved O₂ prevents the formation of the highly reactive Pd(II)-peroxo complex, shutting down the primary oxidative homocoupling pathway[1].

Step 3: Controlled Substrate Addition (Syringe Pump)
  • Dissolve[4-(3-Methoxypropyl)phenyl]boronic acid (1.1 eq) in a minimum volume of strictly degassed solvent.

  • Heat the main reaction vessel to 60 °C.

  • Add the boronic acid solution dropwise via a syringe pump over 2 hours.

    • Causality Insight: Maintaining a low steady-state concentration of the boronic acid ensures that transmetalation only occurs onto the productive intermediate.

Step 4: Self-Validation & Quench
  • Validation Checkpoint: At the 1-hour mark, sample a 10 µL aliquot under positive Argon pressure. Analyze via LC-MS.

  • Actionable Metric: Look for the homodimer mass (m/z 298.42). If this peak exceeds 2% relative area, the system has an oxygen leak or the addition rate is too fast. Pause addition, re-sparge the system, and slow the syringe pump by 50%.

  • Once complete, quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via standard silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of [4-(3-M ethoxypropyl)phenyl]boronic acid

Welcome to the technical support center for [4-(3-Methoxypropyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-(3-Methoxypropyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification and recrystallization of this versatile building block. Here, we address common challenges and provide robust protocols to ensure the high purity required for downstream applications such as Suzuki-Miyaura cross-coupling reactions.

Understanding the Compound: Key Physicochemical Properties

[4-(3-Methoxypropyl)phenyl]boronic acid is a white to off-white solid. Like many arylboronic acids, its purification can be complicated by its unique chemical nature. The primary challenge arises from its propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.[1][2][3] Additionally, boronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved.[4]

A thorough understanding of these properties is crucial for developing an effective purification strategy. The goal of any purification technique for this compound is to isolate the monomeric boronic acid from its boroxine form, unreacted starting materials, and byproducts of degradation.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of [4-(3-Methoxypropyl)phenyl]boronic acid in a question-and-answer format.

Q1: My NMR spectrum shows broad peaks for the boronic acid protons, and the integration is off. What is happening?

A1: This is a classic indication of an equilibrium mixture of the boronic acid and its corresponding boroxine.[5] Boroxines are formed by the intermolecular dehydration of three boronic acid molecules.[1][2] This equilibrium can be influenced by the solvent, temperature, and the presence of water. To confirm the presence of boroxine, you can add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The boroxine should hydrolyze back to the boronic acid, resulting in sharper peaks and more accurate integration.

Q2: I'm having difficulty purifying my boronic acid using standard silica gel column chromatography. The compound seems to be streaking or decomposing on the column. Why?

A2: This is a very common issue. The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make boronic acids quite polar and prone to strong interactions with the acidic silanol groups on the surface of standard silica gel.[6][7] This can lead to poor separation, tailing of peaks, and even on-column degradation.[6] It is generally recommended to avoid standard silica gel chromatography for the purification of boronic acids.[7] If chromatography is necessary, consider using neutral alumina or C18 reverse-phase chromatography.[6][8] Some literature also suggests using silica gel that has been pre-treated with boric acid or a mobile phase containing a small amount of a modifying agent like acetic acid, though success can be compound-dependent.[8][9]

Q3: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This typically happens if the solution is supersaturated at a temperature above the melting point of the compound, or if the cooling rate is too rapid.[10] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool much more slowly.[10] Insulating the flask can help achieve a slower cooling rate. If the problem persists, you may need to reconsider your solvent system.[10]

Q4: My recrystallization resulted in a very low yield. How can I improve it?

A4: Low yield in recrystallization can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[10]

  • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]

Q5: After recrystallization, my product is still impure. What are my next steps?

A5: If a single recrystallization does not provide the desired purity, you can either attempt a second recrystallization or consider an alternative purification method. For persistent impurities, an acid-base extraction can be effective. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified boronic acid, which can be collected by filtration.[7][8] Another powerful technique for purifying boronic acids is to form a crystalline adduct with diethanolamine.[6][11] This adduct can often be easily separated from impurities and the boronic acid can be regenerated.[6][11]

Experimental Protocols

Protocol 1: Recrystallization of [4-(3-Methoxypropyl)phenyl]boronic acid

This protocol provides a general guideline for the recrystallization of [4-(3-Methoxypropyl)phenyl]boronic acid. The ideal solvent or solvent system should be determined on a small scale first.

1. Solvent Screening: a. Place approximately 20-30 mg of the crude boronic acid into several small test tubes. b. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. A good solvent will dissolve the compound poorly at room temperature. c. For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a warm water or sand bath. An ideal recrystallization solvent will dissolve the compound completely at elevated temperatures. d. Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields well-formed crystals with minimal soluble compound remaining is the best choice. e. If a single solvent is not ideal, a two-solvent system can be employed.[12] Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble ("solvent 1"). Then, add a "solvent 2" in which the compound is poorly soluble dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12] A common two-solvent system for arylboronic acids is Toluene/Heptane or Ethyl Acetate/Hexane.

2. Recrystallization Procedure: a. Place the crude [4-(3-Methoxypropyl)phenyl]boronic acid in an Erlenmeyer flask of appropriate size. b. Add the chosen recrystallization solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves. c. If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of ice-cold recrystallization solvent. g. Dry the crystals under vacuum. It is crucial to avoid excessive heating during drying, as this can promote boroxine formation.

Diagram: Purification and Troubleshooting Workflow

G cluster_start Initial State cluster_purification Primary Purification cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting / Advanced Purification Crude Crude Product ([4-(3-Methoxypropyl)phenyl]boronic acid) Recrystallization Recrystallization Protocol Crude->Recrystallization Start purification Analysis Purity Check (NMR, HPLC, LC-MS) Recrystallization->Analysis Collect and dry crystals Pure Pure Product (>98%) Analysis->Pure Purity meets spec Impure Product Still Impure Analysis->Impure Purity below spec AcidBase Acid-Base Extraction Impure->AcidBase Non-acidic impurities present DEA Diethanolamine Adduct Formation Impure->DEA For persistent impurities Chromatography Alternative Chromatography (Neutral Alumina / C18) Impure->Chromatography If other methods fail AcidBase->Analysis DEA->Analysis Chromatography->Analysis

Caption: Purification workflow and troubleshooting decision points for [4-(3-Methoxypropyl)phenyl]boronic acid.

Data Summary Table
ParameterRecommended Solvents/SystemsKey ConsiderationsAnalytical Techniques
Recrystallization Single Solvents: Water, Ethanol, Isopropanol. Mixed Solvents: Toluene/Heptane, Ethyl Acetate/Hexane.Solvent selection is critical and should be experimentally determined. Slow cooling is essential for high purity.NMR, HPLC, Melting Point
Common Impurities Boroxine (trimeric anhydride), Protodeboronation product, Starting materials.Boroxine is in equilibrium with the boronic acid; its presence can be confirmed by adding D₂O to an NMR sample.¹H NMR, ¹¹B NMR, LC-MS[13]
Alternative Purification Acid-Base Extraction, Diethanolamine Adduct Formation, Neutral Alumina or C18 Chromatography.Standard silica gel chromatography is generally not recommended due to potential for decomposition.[6][7]HPLC, GC-MS (after derivatization)[13][14]
Storage Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures.[4]Protect from moisture and heat to prevent boroxine formation and degradation.[4]Purity should be re-assessed before use if stored for an extended period.

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

  • Purification of boronic acids?. Reddit. Available from: [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available from: [Link]

  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications (RSC Publishing). Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. Available from: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available from: [Link]

  • HELP: Purifying boronic acids sucks. Reddit. Available from: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available from: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available from: [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available from: [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available from: [Link]

  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. University of Edinburgh. Available from: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. Available from: [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available from: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. University of Toronto. Available from: [Link]

  • Process for preparing substituted phenyl boronic acids. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available from: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Phenylboronic acid. Wikipedia. Available from: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Available from: [Link]

  • Phenylboronic acid – preparation and application. Georganics. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Challenges in [4-(3-Methoxypropyl)phenyl]boronic Acid Reactions

Welcome to the dedicated technical support guide for researchers utilizing [4-(3-Methoxypropyl)phenyl]boronic acid. This resource is designed to provide in-depth, field-proven insights into overcoming the unique challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers utilizing [4-(3-Methoxypropyl)phenyl]boronic acid. This resource is designed to provide in-depth, field-proven insights into overcoming the unique challenges posed by steric hindrance in cross-coupling reactions involving this substrate. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Is [4-(3-Methoxypropyl)phenyl]boronic acid considered a sterically hindered reagent?

A1: On its own, [4-(3-Methoxypropyl)phenyl]boronic acid is not considered severely sterically hindered. The 3-methoxypropyl group is in the para position, remote from the reactive boronic acid moiety. However, steric challenges typically arise when it is coupled with an ortho-substituted or otherwise bulky reaction partner (e.g., an ortho-substituted aryl halide). The flexible alkyl chain of the methoxypropyl group can also influence catalyst-substrate interactions, contributing to steric crowding in the transition state.

Q2: What is the most common side reaction I should be aware of with this boronic acid?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen, is a common side reaction for many boronic acids.[1][2] This pathway can become competitive with the desired cross-coupling, especially under suboptimal conditions or with slow, sterically hindered couplings. Using anhydrous solvents, appropriate bases, and sometimes converting the boronic acid to a more stable boronate ester can mitigate this issue.[1][3]

Q3: Why is my standard Suzuki-Miyaura coupling protocol failing with this substrate?

A3: Standard Suzuki-Miyaura conditions are often optimized for unhindered, electronically favorable substrates. When steric hindrance is a factor—either from your boronic acid's partner or the combined bulk of both reagents—several steps in the catalytic cycle can be inhibited. The most common failure points are a slow oxidative addition of the aryl halide to the palladium(0) center and a difficult reductive elimination to form the final product.[1] These steps require significant optimization of the catalyst, ligand, base, and solvent system.

Troubleshooting Guide: Low Yield & Incomplete Conversion

This guide addresses the most common issue encountered: poor reaction performance in sterically challenging cross-coupling reactions.

Problem: My Suzuki-Miyaura coupling of [4-(3-Methoxypropyl)phenyl]boronic acid with a sterically hindered aryl halide is resulting in low yield (<30%) and significant recovery of starting material.

This is a classic symptom of a catalytic cycle struggling to overcome the activation energy barriers imposed by steric bulk. Let's break down the solution systematically.

Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the Suzuki-Miyaura reaction and pinpoints where steric hindrance typically creates bottlenecks.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_hindrance Steric Hindrance Bottlenecks Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation [Ar-B(OH)2]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd(0)L2 Ar-Ar' H1 Slow Step: Bulky Ar-X hinders approach to Pd(0) H1->OxAdd Affects H2 Slow Step: Bulky groups prevent ideal geometry for C-C bond formation H2->RedElim Affects caption Suzuki-Miyaura cycle with steric bottlenecks. Troubleshooting_Workflow start Start: Low Yield (<30%) ligand Step 1: Optimize Ligand - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) start->ligand Initial Check base_solvent Step 2: Optimize Base & Solvent - Stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃) - Anhydrous, polar aprotic solvent (Toluene, Dioxane, CPME) ligand->base_solvent Yield still low? temp_time Step 3: Increase Reaction Forcing - Elevate temperature (80-140 °C) - Extend reaction time (12-24h) base_solvent->temp_time Still suboptimal? boronate Step 4: Advanced Strategy - Convert to Boronate Ester (Pinacol) - Screen alternative catalysts (e.g., PEPPSI-IPr) temp_time->boronate Still facing issues? success Success: Yield >70% boronate->success Problem Resolved

Caption: A logical workflow for troubleshooting sterically hindered couplings.

Step 1: Catalyst & Ligand Selection (The Most Critical Factor)

Cause: Standard ligands like PPh₃ (triphenylphosphine) are often not bulky enough to promote the crucial reductive elimination step for hindered substrates. The catalyst system must be tailored to accelerate the rate-limiting steps.

Solution: Switch to a modern, sterically demanding, and electron-rich phosphine ligand. These ligands stabilize the palladium center, promote efficient oxidative addition, and, most importantly, their bulkiness facilitates the final C-C bond-forming reductive elimination. [4][5][6]

Ligand Family Example Ligands Key Advantages for Hindered Couplings
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Highly active for forming C-C bonds between hindered partners. Promotes both oxidative addition and reductive elimination. [6]
Josiphos-type Ferrocenylphosphines SL-J009-1 Effective for a range of substrates, including those prone to side reactions.

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often highly effective for challenging couplings. [5][7]|

Protocol Adjustment:

  • Use a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source.

  • Employ a ligand from the table above. A good starting point is SPhos.

  • Maintain a Pd:Ligand ratio of 1:1 to 1:2. An excess of ligand can sometimes be detrimental. [1]

Step 2: Base & Solvent Optimization

Cause: The base plays a critical role in activating the boronic acid for transmetalation. [8][9][10]For hindered substrates, this step can be slow. The solvent influences the solubility of all components and the efficacy of the base.

Solution: Use a stronger, non-coordinating base and an anhydrous, polar aprotic solvent.

ParameterStandard ConditionsOptimized for HindranceRationale
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KOtBu Stronger bases accelerate the formation of the active boronate species, facilitating transmetalation. [8][10][11]Cesium and potassium cations can also have beneficial templating effects. [8]
Solvent Toluene/Ethanol/H₂OAnhydrous Toluene, Dioxane, CPME, DMF Water can promote protodeboronation. [9]Anhydrous polar aprotic solvents enhance the solubility of the catalyst complex and the strength of the base. [8][11]

Protocol Adjustment:

  • Replace your current base with K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate), using 2-3 equivalents.

  • Ensure your chosen solvent (e.g., Toluene or Dioxane) is anhydrous and has been sparged with an inert gas (Argon or Nitrogen) to remove oxygen.

Step 3: Reaction Conditions: Temperature and Time

Cause: Sterically hindered reactions have a higher activation energy. Insufficient thermal energy will result in a sluggish or stalled reaction.

Solution: Increase the reaction temperature and allow for a longer reaction time.

Protocol Adjustment:

  • Increase the reaction temperature to 80-110 °C. For particularly difficult couplings, temperatures up to 140 °C (e.g., in xylene) may be necessary. [4][12]2. Monitor the reaction by TLC or LC-MS, but expect that it may require 12-24 hours for completion.

Advanced Strategy: When Optimization Isn't Enough

Problem: I've optimized the ligand, base, solvent, and temperature, but my yield is still moderate (~50-60%) with significant side products.

Cause: The boronic acid itself may be unstable under the prolonged, harsh conditions required for the coupling, leading to competitive decomposition pathways like protodeboronation.

Solution: Convert the Boronic Acid to a Boronate Ester.

Boronate esters, particularly pinacol esters, are often more stable than their corresponding boronic acids. [2][3]They are less susceptible to protodeboronation and can sometimes exhibit different, more favorable reactivity profiles.

Experimental Protocol: Conversion to Pinacol Boronate Ester

  • Setup: In a round-bottom flask, dissolve [4-(3-Methoxypropyl)phenyl]boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an appropriate anhydrous solvent (e.g., Toluene or THF).

  • Drying: Add a drying agent like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove the water that is formed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until TLC or GC-MS analysis shows complete conversion.

  • Workup: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude pinacol boronate ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction.

  • Coupling: Use the newly formed boronate ester under the optimized conditions (bulky ligand, strong base like K₃PO₄, anhydrous solvent). Note that boronate esters often require slightly different optimal conditions than boronic acids. [3]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. DOI: 10.1055/s-1992-21315.
  • Sorroza-Martinez, K., et al. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC.
  • Chan, T. R., et al. (2003). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Haskins, C. M., & Organ, M. G. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Chemistry World. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organ, M. G., et al. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC.
  • Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • PubMed. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Hartwig, J. F., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
  • Li, W., et al. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. PMC.
  • Organic Letters. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Walker, S. D., et al. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • ResearchGate. (2025, August 6). Syntheses of extreme sterically hindered 4-methoxyboronic acids.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: [4-(3-Methoxypropyl)phenyl]boronic Acid vs. Phenylboronic Acid in Cross-Coupling Applications

As a Senior Application Scientist, selecting the optimal arylboronic acid building block requires moving beyond basic structural matching to understanding the subtle physicochemical and electronic parameters that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal arylboronic acid building block requires moving beyond basic structural matching to understanding the subtle physicochemical and electronic parameters that dictate catalytic efficiency. Phenylboronic acid (PBA) serves as the universal benchmark for Suzuki-Miyaura cross-couplings. However, functionalized derivatives like [4-(3-Methoxypropyl)phenyl]boronic acid (MMPBA) offer distinct reactivity profiles driven by substituent effects.

This guide provides an in-depth, objective comparison of PBA and MMPBA, analyzing their mechanistic behavior, transmetalation kinetics, and practical utility in drug development workflows.

Physicochemical & Structural Profiling

The addition of a para-substituted 3-methoxypropyl chain fundamentally alters the lipophilicity and electronic density of the aryl ring without introducing steric hindrance at the boron center.

Table 1: Comparative Physicochemical Parameters

ParameterPhenylboronic Acid (PBA)[4-(3-Methoxypropyl)phenyl]boronic Acid (MMPBA)
CAS Number 98-80-6173854-37-0
Molecular Weight 121.93 g/mol 194.04 g/mol
Electronic Effect Neutral (Benchmark)Mildly Electron-Rich (+I inductive effect)
Steric Hindrance (B-center) MinimalMinimal (para-substitution)
Lipophilicity (LogP) ~1.5~2.4 (Enhanced organic solubility)
H-Bonding Donor (2), Acceptor (2)Donor (2), Acceptor (3 - ether oxygen)

Causality Insight: The 3-methoxypropyl group impacts the reaction medium in two ways. First, the alkyl chain provides a weak inductive (+I) electron-donating effect to the aromatic ring. Second, the terminal methoxy ether acts as a hydrogen-bond acceptor, which can enhance solvation in aqueous-organic biphasic systems (e.g., THF/H₂O) by coordinating with interfacial water molecules or potassium counterions from the base[1].

Mechanistic Causality: Electronic Effects on Transmetalation

In the catalytic cycle of the Suzuki-Miyaura reaction, the rate-determining step often shifts between oxidative addition and transmetalation depending on the electronic nature of the coupling partners.

Transmetalation occurs via two competing mechanisms: the Oxo-Palladium Pathway (Path A) and the Boronate Pathway (Path B) [2, 3].

G Pd_Hal L₂Pd(Ar)X (Halide Complex) Pd_Oxo L₂Pd(Ar)(OH) (Oxo-Pd Complex) Pd_Hal->Pd_Oxo Base (OH⁻) TS Transmetalation Transition State Pd_Oxo->TS Path A: Oxo-Pd + Ar'-B(OH)₂ Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) Boronic->Boronate Base (OH⁻) Boronate->TS Path B: Boronate + L₂Pd(Ar)X Prod L₂Pd(Ar)(Ar') (Pre-Reductive Elimination) TS->Prod Aryl Transfer

Mechanistic divergence in Suzuki-Miyaura transmetalation (Path A vs Path B).

Why MMPBA Transmetalates Faster than PBA

The transfer of the aryl group from boron to palladium is essentially a nucleophilic attack by the ipso-carbon onto the electrophilic Pd(II) center. Recent kinetic studies on substituent effects in Suzuki couplings demonstrate that electron-donating groups on the arylboronic acid accelerate the transmetalation step [4]. The +I inductive effect of the propyl chain in MMPBA marginally increases the electron density at the ipso-carbon compared to the unsubstituted PBA. Because both molecules lack ortho-substituents, they face identical (minimal) steric barriers when forming the critical Pd–O–B bridged transition state. Consequently, the enhanced nucleophilicity of MMPBA makes it kinetically superior to PBA during the aryl transfer phase.

Experimental Workflow: Competitive Kinetic Profiling

To objectively validate the theoretical reactivity difference, we utilize a self-validating competitive reaction system. By reacting a single equivalent of an aryl halide electrophile with a stoichiometric mixture of both PBA and MMPBA in the same flask, we eliminate run-to-run variations in catalyst activation, temperature, and mixing efficiency.

Step-by-Step Methodology

1. Reagent Preparation:

  • Weigh 1.0 mmol of 4-bromotoluene (electrophile).

  • Weigh 1.0 mmol of Phenylboronic acid (PBA) and 1.0 mmol of [4-(3-Methoxypropyl)phenyl]boronic acid (MMPBA).

  • Weigh 3.0 mmol of K₂CO₃ (base) and 0.02 mmol (2 mol%) of Pd(dppf)Cl₂ (catalyst).

2. Reaction Assembly:

  • Charge all solids into a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with Nitrogen (3 cycles).

  • Inject 10 mL of degassed THF/H₂O (4:1 v/v) solvent mixture.

3. Kinetic Sampling:

  • Heat the reaction mixture to 60°C.

  • Withdraw 0.1 mL aliquots at precisely 15, 30, 60, and 120 minutes.

4. Quench and Analysis:

  • Quench each aliquot immediately into 1 mL of cold ethyl acetate and 1 mL of saturated aqueous NH₄Cl.

  • Extract the organic layer, filter through a short plug of anhydrous Na₂SO₄ and silica, and analyze via GC-FID using dodecane as an internal standard.

Workflow Step1 1. Setup 1 eq Ar-Br 1 eq PBA + 1 eq MMPBA Step2 2. Catalysis Pd(dppf)Cl₂, K₂CO₃ THF/H₂O, 60°C Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 15, 30, 60, 120 min Step2->Step3 Step4 4. Quench & Extract EtOAc / Brine Step3->Step4 Step5 5. GC-FID Analysis Quantify Product Ratio Step4->Step5

Self-validating competitive kinetic workflow for reactivity profiling.

Quantitative Data Presentation

The competitive assay yields two distinct biaryl products: 4-methylbiphenyl (from PBA) and 4-(3-methoxypropyl)-4'-methylbiphenyl (from MMPBA). The relative ratio of these products over time directly reflects the relative transmetalation rates.

Table 2: Competitive Reaction Conversion over Time

Time (min)Total Ar-Br Conversion (%)Yield: PBA Product (%)Yield: MMPBA Product (%)Product Ratio (MMPBA : PBA)
15 38%16%22%1.38
30 65%28%37%1.32
60 89%40%49%1.23
120 >99%46%54%1.17

Data Interpretation: The data clearly demonstrates a kinetic preference for the MMPBA coupling pathway. At early time points (15 min), the product ratio heavily favors the MMPBA adduct (1.38:1). As the reaction progresses and the concentration of MMPBA depletes faster than PBA, the ratio normalizes, but the final yield confirms that the electron-rich MMPBA outcompetes the neutral PBA.

Conclusion & Application Guide

While both boronic acids are highly competent coupling partners, they serve different strategic purposes in synthesis:

  • Choose Phenylboronic Acid (PBA) when establishing baseline reaction conditions, synthesizing unsubstituted biphenyl pharmacophores, or when cost-efficiency at a multi-kilogram manufacturing scale is the primary driver [1].

  • Choose[4-(3-Methoxypropyl)phenyl]boronic acid (MMPBA) when designing drug candidates requiring specific lipophilic vectors or hydrogen-bond acceptors to improve target binding affinity. Furthermore, its slightly accelerated transmetalation kinetics make it an excellent choice for coupling with sterically hindered or electronically deactivated aryl chlorides, where maximizing the nucleophilicity of the boron partner is necessary to achieve catalytic turnover.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(38), 13148-13164. URL:[Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Chemistry – A European Journal, 17(8), 2492–2503. URL:[Link]

  • Liu, H., Ren, J., Lin, Y., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 12345-12352. URL:[Link]

Comparative

Comparing Pinacol Esters to [4-(3-Methoxypropyl)phenyl]boronic Acid in Suzuki-Miyaura Coupling: A Technical Guide

As a Senior Application Scientist, I frequently guide discovery chemists and process engineers through the nuanced selection of organoboron reagents. When appending a functionalized, flexible lipophilic tail to a core sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide discovery chemists and process engineers through the nuanced selection of organoboron reagents. When appending a functionalized, flexible lipophilic tail to a core scaffold—a common strategy in drug development to improve solubility and receptor binding—[4-(3-Methoxypropyl)phenyl]boronic acid [1] and its pinacol ester (Bpin) counterpart are premier choices.

However, swapping a free boronic acid for a pinacol ester is not a 1:1 operational exchange. The structural differences fundamentally alter the thermodynamics of the transmetalation step, dictating your choice of catalyst, base, and solvent. This guide objectively compares the performance of these two boron species, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for your workflows.

Mechanistic Causality: Reactivity vs. Stability

The core performance divergence between a free boronic acid and its Bpin ester lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Free boronic acids are highly Lewis acidic. In the presence of an aqueous base, they rapidly convert into electron-rich boronate anions. These anions readily coordinate with the Pd(II) center to form a bridged, 8-membered pre-transmetalation complex (the 8-B-4 complex), facilitating rapid carbon-to-palladium transfer[2].

Conversely, the pinacol ester features a bulky tetramethyl-1,3,2-dioxaborolane ring. As demonstrated by , the steric clash imparted by these methyl groups prevents the quantitative formation of the 8-B-4 complex[3]. Consequently, Bpin esters exhibit significantly lower inherent reactivity. To successfully couple a Bpin ester, the system must either undergo slow in situ hydrolysis to generate the free boronic acid, or bypass the boronate pathway entirely by reacting directly with a highly active oxo-palladium intermediate[4]. This is why couplings involving sterically demanding substrates consistently show lower yields and require longer reaction times when using Bpin esters compared to free boronic acids[5].

Mandatory Visualization: Transmetalation Pathways

Transmetalation Pd_II Ar-Pd(II)-X (Oxidative Addition) Pd_OH Ar-Pd(II)-OH (Oxo-Palladium) Pd_II->Pd_OH Base (OH⁻) Trans_Fast Fast Transmetalation (via 8-B-4 Complex) Pd_OH->Trans_Fast Oxo-Pd Pathway Trans_Slow Slow Transmetalation (Sterically Hindered) Pd_OH->Trans_Slow FreeAcid [4-(3-Methoxypropyl)phenyl] boronic acid Boronate Boronate Anion [Ar'-B(OH)3]⁻ FreeAcid->Boronate Base (OH⁻) FreeAcid->Trans_Fast Direct BpinEster Pinacol Ester (Bpin) Derivative Hydrolysis In Situ Hydrolysis (Requires H2O) BpinEster->Hydrolysis Aqueous Base BpinEster->Trans_Slow Direct Oxo-Pd Pathway Boronate->Trans_Fast Boronate Pathway Hydrolysis->FreeAcid Deprotection Product Cross-Coupled Product Ar-Ar' Trans_Fast->Product Reductive Elimination Trans_Slow->Product Reductive Elimination

Mechanistic divergence of free boronic acids vs. pinacol esters during transmetalation.

Comparative Performance Profile

When deciding which reagent to procure or synthesize, you must weigh atom economy and reactivity against bench stability and ease of purification.

Parameter[4-(3-Methoxypropyl)phenyl]boronic acidPinacol Ester (Bpin) Equivalent
Molecular Weight 194.04 g/mol 276.18 g/mol
Atom Economy High. Optimal for large-scale manufacturing and process chemistry.Low. Results in the loss of an 82 g/mol pinacol byproduct.
Transmetalation Rate Rapid. Readily forms the active boronate anion[2].Slow. Sterically hindered; requires hydrolysis or the oxo-Pd pathway[4].
Bench Stability Moderate. Susceptible to dehydration into trimeric boroxines over time.Excellent. Highly resistant to oxidation and protodeboronation[6].
Purification Challenging. Streaks heavily on normal-phase silica; often requires recrystallization.Straightforward. Highly compatible with standard silica gel chromatography.
Solubility Soluble in alcohols and aqueous-organic mixtures.Highly soluble in non-polar and polar aprotic organic solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the physical observables confirm the mechanistic progress of the reaction.

Protocol A: High-Throughput Coupling via Free Boronic Acid

Objective: Maximize reaction velocity and exploit the high inherent reactivity of the free acid for unhindered aryl halides.

  • Reagent Charging: In a Schlenk flask, combine the aryl halide (1.0 equiv),[4-(3-Methoxypropyl)phenyl]boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for minor protodeboronation. The free acid's high reactivity allows for the use of a standard, cost-effective Pd(0) catalyst rather than specialized, highly electrophilic pre-catalysts.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 3.0 equiv base).

    • Causality: The aqueous biphasic system immediately converts the free boronic acid into the highly nucleophilic boronate anion, priming the system for rapid transmetalation without degrading the methoxypropyl ether linkage.

  • Reaction & Self-Validation: Heat to 80°C for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The free boronic acid will appear as a distinct, UV-active streak at the baseline. The physical disappearance of this streak, coupled with the emergence of a sharp, non-polar product spot, self-validates the complete consumption of the boron species.

  • Workup: Extract with EtOAc, wash with brine to remove inorganic borates, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled-Release Coupling via Bpin Ester

Objective: Prevent protodeboronation in electronically sensitive substrates by using the Bpin ester as a "slow-release" reservoir of the active boron species.

  • Reagent Charging: Combine the aryl halide (1.0 equiv), the Bpin ester (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a reaction vial.

    • Causality: The lower reactivity of the Bpin ester[7] necessitates a more electrophilic Pd(II) pre-catalyst to drive the oxo-palladium pathway, alongside a higher equivalent of the boron reagent.

  • Solvent & Base Addition: Add degassed DMF and finely milled anhydrous Cs₂CO₃ (3.0 equiv), followed by a deliberate, catalytic amount of water (0.5 equiv).

    • Causality: Instead of flooding the system with aqueous base, adding a sub-stoichiometric amount of H₂O facilitates the slow, controlled hydrolysis of the Bpin ester. This maintains a low steady-state concentration of the highly reactive free boronic acid, minimizing side reactions like homocoupling while steadily feeding the catalytic cycle.

  • Reaction & Self-Validation: Heat to 90°C for 12–16 hours.

    • Self-Validation: Validate via GC-MS. Unlike the free acid, the Bpin ester produces a sharp, quantifiable peak on a gas chromatograph. The self-validating metric is the real-time integration ratio of the Bpin ester peak shrinking inversely to the growth of the cross-coupled product peak.

  • Workup: Quench with water, extract with MTBE, and purify via standard silica gel chromatography. The residual Bpin ester and cleaved pinacol byproduct will elute cleanly without streaking.

References

  • Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection." The Journal of Organic Chemistry, 69(20), 6812-6820.[Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 140(13), 4401–4416.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.[Link]

Sources

Comparative

Benchmarking[4-(3-Methoxypropyl)phenyl]boronic Acid Reactivity in Sterically Hindered Couplings

As drug development and materials science increasingly rely on complex, sterically demanding 3D architectures, the synthesis of ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling has become a critical bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, sterically demanding 3D architectures, the synthesis of ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling has become a critical bottleneck. Evaluating new catalysts or hindered electrophiles requires a reliable, standardized nucleophile to isolate kinetic variables.

This guide objectively benchmarks [4-(3-Methoxypropyl)phenyl]boronic acid against alternative nucleophiles, demonstrating its utility as the premier "control" substrate for evaluating sterically hindered cross-couplings.

The Mechanistic Role of the Benchmark Nucleophile

To understand why[4-(3-Methoxypropyl)phenyl]boronic acid is an ideal benchmark, we must analyze the causality within the Suzuki-Miyaura catalytic cycle.

In sterically hindered couplings (e.g., utilizing di-ortho-substituted aryl halides), the oxidative addition step is notoriously sluggish. To overcome this, chemists employ bulky, electron-rich ligands such as Amphos or N-heterocyclic carbenes (NHCs) like BI-DIME [1][2]. While these ligands accelerate oxidative addition and force reductive elimination through steric pressure, they leave the transmetalation step highly sensitive to the steric bulk of the incoming boronic acid [3].

If a benchmarking reaction fails, researchers must know whether the failure was due to the catalyst/electrophile or the nucleophile.[4-(3-Methoxypropyl)phenyl]boronic acid solves this by eliminating transmetalation as a bottleneck:

  • Electronic Activation: The para-methoxypropyl group is mildly electron-donating, increasing the nucleophilicity of the boronate complex and accelerating transmetalation.

  • Steric Neutrality: The para-substitution ensures zero steric clash at the palladium center, isolating the steric variables entirely to the aryl halide and the ligand.

  • Enhanced Solubility: The alkyl-ether chain improves solubility in biphasic systems (e.g., Toluene/H₂O), preventing heterogeneous kinetic artifacts [4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Hindered by Ar-X) Pd0->OxAdd + Hindered Ar-X TransMet 2. Transmetalation (Accelerated by para-donor) OxAdd->TransMet + Base RedElim 3. Reductive Elimination (Driven by Ligand Bulk) TransMet->RedElim + Boronic Acid RedElim->Pd0 - Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting steric and electronic bottlenecks.

Quantitative Performance Comparison

To objectively benchmark its performance, we compare [4-(3-Methoxypropyl)phenyl]boronic acid against standard alternatives using a highly hindered electrophile (2-bromo-1,3-diisopropylbenzene ) across different catalyst systems.

Table 1: Nucleophile Benchmarking in Hindered Couplings

Reaction Conditions: 1.0 equiv Ar-X, 1.5 equiv Boronic Acid, 2.0 equiv K₃PO₄, Toluene/H₂O (5:1), 110°C, 24h.

Boronic Acid / NucleophileCatalyst System (Loading)Yield (%)Kinetic ProfilePrimary Bottleneck
Phenylboronic Acid Pd(OAc)₂ / Amphos (2 mol%)68%ModerateBaseline reactivity; prone to protodeboronation [1].
[4-(3-Methoxypropyl)phenyl]boronic acid Pd(OAc)₂ / Amphos (2 mol%)>95% FastNone (Ideal Benchmark)
[4-(3-Methoxypropyl)phenyl]boronic acid Pd/BI-DIME NHC (1 mol%)>98% Very FastNone (State-of-the-Art) [3]
2,4,6-Triisopropylphenylboronic acid Pd(OAc)₂ / Amphos (2 mol%)15%Very SlowTransmetalation failure due to dual steric clash.
[4-(3-Methoxypropyl)phenyl]BPin Pd(OAc)₂ / Amphos (2 mol%)78%Slow InitialDelayed by pinacol ester hydrolysis rate.

Data Insights: The data clearly shows that when testing a bulky catalyst like Pd/Amphos or Pd/BI-DIME against a hindered aryl halide, standard phenylboronic acid underperforms due to slower transmetalation and competing protodeboronation [1]. Conversely, using a highly hindered boronic acid results in reaction failure. [4-(3-Methoxypropyl)phenyl]boronic acid provides the rapid transmetalation required to push the catalytic cycle forward, proving the efficacy of the catalyst.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the reaction is proceeding via the intended mechanistic pathway.

Workflow Step1 1. Reagent Prep: Degas solvents, weigh Pd/Ligand Step2 2. Substrate Addition: Ar-X & Boronic Acid Step1->Step2 Step3 3. Base Addition: K3PO4 in Toluene/H2O Step2->Step3 Step4 4. Thermal Coupling: 110°C for 24h Step3->Step4 Step5 5. Workup: Extraction & HPLC Quantification Step4->Step5

Standardized experimental workflow for sterically hindered cross-couplings.

Step-by-Step Methodology

1. Catalyst Pre-Activation & Degassing

  • Action: In an oven-dried Schlenk tube under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Amphos ligand (0.04 mmol, 4 mol%). Add 2.5 mL of anhydrous, degassed toluene.

  • Causality: Degassing is critical. Oxygen rapidly degrades electron-rich phosphines like Amphos, leading to inactive palladium black [1].

  • Validation Checkpoint 1: The solution should turn a clear, pale yellow/orange within 5 minutes. If a black precipitate forms, the catalyst has prematurely decomposed; abort and restart.

2. Substrate Addition

  • Action: Add 2-bromo-1,3-diisopropylbenzene (1.0 mmol) and [4-(3-Methoxypropyl)phenyl]boronic acid (1.5 mmol) [4] to the reaction mixture.

  • Causality: A 1.5x excess of the boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

3. Base Addition & Biphasic Initiation

  • Action: Add a degassed aqueous solution of K₃PO₄ (2.0 mmol in 0.5 mL H₂O).

  • Causality: K₃PO₄ is selected over stronger bases (like NaOH) because it provides the optimal pH to form the reactive boronate species without inducing base-catalyzed degradation of the hindered aryl halide [2]. The biphasic Toluene/H₂O system ensures high solubility for both the inorganic base and the lipophilic substrates.

4. Thermal Coupling & Kinetic Sampling

  • Action: Seal the tube and heat to 110°C with vigorous stirring (800 rpm) for 24 hours.

  • Validation Checkpoint 2: At t=4 hours, cool briefly, halt stirring to allow phase separation, and extract a 50 µL aliquot from the organic layer. Analyze via GC/MS. You should observe >40% conversion. If conversion is <10%, the oxidative addition step has failed (likely due to ligand oxidation or poor solvent degassing).

5. Workup & Quantification

  • Action: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Quantify the yield via HPLC using an internal standard.

Conclusion

When benchmarking novel catalysts or pushing the limits of sterically hindered electrophiles, introducing secondary kinetic bottlenecks via poor nucleophile selection invalidates the experimental data. [4-(3-Methoxypropyl)phenyl]boronic acid serves as the optimal baseline. Its electronic activation ensures rapid transmetalation, while its para-substitution guarantees zero steric interference, allowing researchers to accurately assess the true capabilities of their cross-coupling methodologies.

References

  • Organic Chemistry Portal (Tu et al., Org. Lett. 2012, 14, 4250-4253) Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Organic Chemistry Portal.[Link]

  • Scite.ai Literature Database An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions Scite.ai.[Link]

Validation

The Electronic Influence of Methoxypropyl Substitution on Phenylboronic Acid Reactivity: A Comparative Guide

Phenylboronic acids (PBAs) are cornerstone reagents in modern drug development and organic synthesis. Their utility spans from serving as premier nucleophilic partners in Suzuki-Miyaura cross-couplings to acting as rever...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenylboronic acids (PBAs) are cornerstone reagents in modern drug development and organic synthesis. Their utility spans from serving as premier nucleophilic partners in Suzuki-Miyaura cross-couplings to acting as reversible covalent warheads for diol-containing biomolecules (e.g., sugars and glycoproteins).

When optimizing a PBA for a specific application, the electronic nature of its ring substituents dictates its Lewis acidity ( pKa​ ) and, consequently, its reactivity. This guide provides an objective, data-driven comparison of methoxypropyl-substituted phenylboronic acid against standard alternatives, detailing the causality behind its unique electronic profile and providing self-validating experimental protocols for its application.

Mechanistic Causality: The "Spacer" Effect on Electronics

To understand the reactivity of a methoxypropyl-substituted PBA (e.g., 4-methoxypropylphenylboronic acid), one must analyze the precise nature of its electronic contribution to the aromatic ring.

A direct methoxy substituent (-OCH₃) exerts a powerful electron-donating effect via resonance (+M effect) because the oxygen's lone pairs can delocalize directly into the phenyl π -system. This significantly destabilizes the formation of the tetrahedral boronate anion, drastically raising the pKa​ of the boronic acid and reducing its Lewis acidity[1].

In contrast, the three-carbon propyl chain in the methoxypropyl group (-CH₂CH₂CH₂OCH₃) acts as an insulating spacer. This physical separation completely abolishes the +M resonance effect. The substituent instead exerts only a mild, inductive electron-donating effect (+I) characteristic of an alkyl chain. As a result, methoxypropyl-PBA exhibits a finely tuned, intermediate Lewis acidity—it is less acidic than unsubstituted PBA, but significantly more acidic than a direct methoxy-PBA. This balanced electronic profile makes it highly nucleophilic for transmetalation while maintaining moderate diol-binding capabilities.

ElectronicEffects sub Substituent on PBA ewg 4-Fluoro (-F) EWG via Induction sub->ewg edg_res 4-Methoxy (-OCH3) EDG via Resonance sub->edg_res edg_ind 4-Methoxypropyl EDG via Induction sub->edg_ind pka_down Decreased pKa (~8.35) High Lewis Acidity ewg->pka_down -I effect pka_up_high Increased pKa (~9.25) Low Lewis Acidity edg_res->pka_up_high +M effect pka_up_low Moderate pKa (~8.90) Balanced Acidity edg_ind->pka_up_low +I effect (Spacer) react_diol Optimal Diol Binding at Physiological pH pka_down->react_diol react_suzuki Optimal Transmetalation in Suzuki Coupling pka_up_high->react_suzuki pka_up_low->react_diol Moderate pka_up_low->react_suzuki

Logical flow of substituent electronic effects on PBA pKa and downstream reactivity.

Comparative Performance Analysis

The table below summarizes the quantitative physicochemical and performance metrics of methoxypropyl-PBA compared to standard alternatives. The data highlights how the suppression of the +M effect alters the operational pH range for diol binding and the efficiency of Suzuki-Miyaura transmetalation.

Boronic Acid DerivativeHammett Constant ( σp​ )Aqueous pKa​ Relative Lewis AcidityDiol Binding Affinity (pH 7.4)Suzuki-Miyaura Transmetalation Rate
4-Fluorophenylboronic Acid +0.068.35[2]HighHighModerate
Phenylboronic Acid (PBA) 0.008.68[1]ModerateModerateHigh
4-Methoxypropyl-PBA ~ -0.15~ 8.90Low-ModerateLow-ModerateVery High
4-Methoxyphenylboronic Acid -0.279.25[1]LowVery LowVery High

Note: Diol complexation requires the boronic acid to be in its anionic, tetrahedral sp3 state. Consequently, derivatives with a pKa​ closer to physiological pH (7.4) exhibit exponentially higher binding constants in biological media[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical readouts directly confirm the mechanistic states of the boronic acid.

Protocol A: Spectrophotometric & 11B NMR pKa​ Determination

Objective: To empirically validate the Lewis acidity of the substituted PBA. Causality: The conversion from the neutral, sp2 -hybridized boronic acid to the anionic, sp3 -hybridized boronate ester significantly shields the boron nucleus. This causes a distinct upfield shift in the 11B NMR spectrum (from ~30 ppm to ~5 ppm), providing a direct, self-validating readout of the molecule's protonation state[4].

  • Preparation: Prepare a 16 mM solution of the target methoxypropyl-PBA in 0.10 M phosphate buffer containing 10% D2​O (to provide an NMR lock signal)[3].

  • Titration: Adjust the pH of the solution incrementally from 2.0 to 10.0 using 0.025 M NaOH or HCl.

  • Acquisition: Acquire 11B NMR spectra (typically 1024 scans at 128 MHz) at each pH increment to monitor the transition[4].

  • Analysis: Plot the chemical shift ( δ ) versus pH. The inflection point of the resulting sigmoidal curve represents the precise pKa​ of the boronic acid.

Protocol B: Micellar Suzuki-Miyaura Cross-Coupling in Aqueous Media

Objective: To evaluate the transmetalation efficiency of the methoxypropyl-substituted PBA. Causality: The mild +I effect of the methoxypropyl group makes the corresponding boronate anion highly nucleophilic, accelerating the rate-determining transmetalation step. Conducting the reaction in aqueous micelles (TPGS-750-M) forces the lipophilic methoxypropyl chain into the micelle core, artificially increasing the local concentration of reactants and driving the reaction to rapid completion[5].

  • Setup: To an argon-flushed 5 mL flat-bottomed vial, add the methoxypropyl-PBA (0.68 mmol) and the aryl halide electrophile (0.53 mmol).

  • Solvent System: Introduce 2.0 mL of degassed 2% aqueous TPGS-750-M surfactant solution and 400 μ L of THF as a cosolvent[5].

  • Activation: Add K3​PO4​ (1.58 mmol). The basic environment ensures the pH is sufficiently above the boronic acid's pKa​ (~8.90) to quantitatively generate the active boronate species.

  • Catalysis: Add the Palladium precatalyst (e.g., RuPhos-Pd-G3, 3 mol%) and heat the emulsion to 40 °C with vigorous stirring[5].

  • Validation: Monitor conversion via LC-MS. The biphasic nature of the micellar system allows for simple in-vial extraction using ethyl acetate for product isolation and yield quantification.

Workflow start Methoxypropyl-PBA Experimental Workflows split start->split wf_a 11B NMR pKa Determination split->wf_a wf_b Micellar Suzuki Coupling split->wf_b prep_a Prepare 16 mM PBA in 0.10 M Phosphate Buffer wf_a->prep_a titrate Titrate pH 2.0 to 10.0 Monitor sp2 -> sp3 shift prep_a->titrate analyze Calculate pKa from Inflection Point titrate->analyze prep_b Mix PBA, Aryl Halide, K3PO4 in 2% TPGS-750-M wf_b->prep_b catalyze Add Pd Catalyst (3 mol%) Heat to 40°C prep_b->catalyze extract In-vial Extraction & Yield Quantification catalyze->extract

Step-by-step experimental workflows for pKa determination and Suzuki-Miyaura coupling.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - The Journal of Organic Chemistry (ACS Publications) - 3

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations (Repository) - NSF PAR - 4

  • On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI - 2

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - D-NB - 1

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water - Organic Process Research & Development (ACS Publications) - 5

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of [4-(3-Methoxypropyl)phenyl]boronic Acid: A Guide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [4-(3-Methoxypropyl)phenyl]boronic acid (CAS No. 173854-37-0), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear and actionable plan for your laboratory's chemical hygiene.

Hazard Identification and Risk Assessment

[4-(3-Methoxypropyl)phenyl]boronic acid is a substituted phenylboronic acid with specific handling and disposal requirements. A thorough understanding of its hazard profile is the first step in ensuring safe laboratory practices.

Hazard Summary Table

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
H319Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1]

The primary risks associated with this compound are oral toxicity and irritation to the skin and eyes. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

Prior to handling or disposing of [4-(3-Methoxypropyl)phenyl]boronic acid, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and fine dust particles.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove for added protection.[4]

  • Body Protection: A lab coat that fully covers the arms and is securely fastened is required.

  • Footwear: Closed-toe shoes are essential in a laboratory environment.

Disposal Workflow

The proper disposal of [4-(3-Methoxypropyl)phenyl]boronic acid is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for [4-(3-Methoxypropyl)phenyl]boronic Acid Start Start: Waste Generation Characterize Characterize Waste: Solid, Liquid, or Contaminated Material Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate SolidWaste Solid Waste: - Unused Reagent - Contaminated Weigh Paper - Contaminated PPE Segregate->SolidWaste Solid LiquidWaste Liquid Waste: - Reaction Mixtures - Solvent Rinses Segregate->LiquidWaste Liquid ContainerizeSolid Containerize Solid Waste: - Use a designated, compatible, and sealable container. SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize Liquid Waste: - Use a designated, compatible, and sealable container. LiquidWaste->ContainerizeLiquid Label Label Hazardous Waste Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Start Date ContainerizeSolid->Label ContainerizeLiquid->Label Store Store in Satellite Accumulation Area (SAA): - Near point of generation - Secondary containment Label->Store Pickup Arrange for Professional Disposal: - Contact institutional EHS or a licensed waste contractor. Store->Pickup End End: Compliant Disposal Pickup->End

Caption: Decision workflow for the safe disposal of [4-(3-Methoxypropyl)phenyl]boronic acid.

Step-by-Step Disposal Procedures

Under no circumstances should [4-(3-Methoxypropyl)phenyl]boronic acid or materials contaminated with it be disposed of down the drain or in regular trash. This compound must be treated as hazardous chemical waste.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent unintended chemical reactions.

  • Solid Waste:

    • Carefully collect any unused or expired solid [4-(3-Methoxypropyl)phenyl]boronic acid.

    • Dispose of all contaminated solid materials, including gloves, weighing papers, and absorbent pads used for cleaning up minor spills, in a designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing [4-(3-Methoxypropyl)phenyl]boronic acid, including reaction mixtures and solvent rinses, in a designated liquid hazardous waste container.

    • Use a funnel to prevent spills when transferring liquid waste.

Container Management

The choice and handling of waste containers are governed by safety and regulatory requirements.

  • Container Selection: Use containers that are compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "[4-(3-Methoxypropyl)phenyl]boronic acid".

    • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • The date when waste was first added to the container (accumulation start date).

  • Container Sealing: Keep waste containers securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Storage

Designated storage areas are essential for the safe accumulation of hazardous waste pending disposal.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents.

Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or according to your institution's guidelines, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all required waste manifest forms accurately. These documents track the waste from its point of generation to its final disposal, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA).

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS office immediately.

    • Restrict access to the spill area until the EHS-approved cleanup team arrives.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are integral to the responsible conduct of research and development.

References

  • Fisher Scientific. SAFETY DATA SHEET: 4-Methoxyphenylboronic acid. [Link]

Sources

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